Vcpip1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H13ClFN3O2 |
|---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
3-[[1-(2-chloroacetyl)azetidin-3-yl]methyl]-7-fluoroquinazolin-4-one |
InChI |
InChI=1S/C14H13ClFN3O2/c15-4-13(20)18-5-9(6-18)7-19-8-17-12-3-10(16)1-2-11(12)14(19)21/h1-3,8-9H,4-7H2 |
InChI Key |
VGBNJNGMPKJSPC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Vcpip1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor (OTU) domain-containing family.[1][2] It plays a crucial role in a variety of fundamental cellular processes, including the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, and in DNA damage repair pathways.[1][3] Given its involvement in cellular homeostasis and disease, VCPIP1 has emerged as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Vcpip1-IN-2, a potent and selective inhibitor of VCPIP1, intended to aid researchers and drug development professionals in their exploration of this promising therapeutic target. For the purpose of this guide, this compound will be identified by its more common chemical identifier, CAS-12290-201 .
Core Mechanism of VCPIP1
VCPIP1 functions as a cysteine protease that specifically cleaves ubiquitin chains from substrate proteins. This deubiquitinating activity is central to its regulatory roles. Key functions of VCPIP1 include:
-
Golgi and Endoplasmic Reticulum Reassembly: VCPIP1 is essential for the VCP/p97-mediated reassembly of Golgi stacks and the formation of the transitional endoplasmic reticulum following cell division.[1][4][5] It facilitates this process by acting as a deubiquitinase in the VCP/p97-p47-SNARE complex, thereby regulating membrane fusion events.[4][5]
-
DNA Damage Response: In response to DNA-protein cross-links, VCPIP1 is phosphorylated by ATM or ATR.[1] This activation leads to the deubiquitination of the SPRTN protease, promoting its recruitment to chromatin to resolve DNA lesions.[1]
-
Innate Immune Signaling: Recent evidence suggests that VCPIP1 can act as a positive regulator of TLR4 signaling in the innate immune response.[6] It has been shown to interact with and stabilize IRAK1 and IRAK2 by reducing their K48-linked ubiquitination, thereby potentiating the inflammatory response.[6]
This compound (CAS-12290-201): A Potent and Selective Inhibitor
This compound (CAS-12290-201) is a fluoro-quinazolinone-based compound that has been identified as a potent and selective covalent inhibitor of VCPIP1.[7] Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue within the OTU domain of VCPIP1, thereby ablating its deubiquitinase activity.[7]
Quantitative Inhibitory Data
The inhibitory potency and kinetic parameters of CAS-12290-201 against VCPIP1 have been determined through various biochemical assays.[7]
| Parameter | Value | Description |
| IC₅₀ | 70 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce VCPIP1 enzymatic activity by 50%. |
| kᵢ | 15.3 ± 4.6 µM | The inhibitor concentration at half-maximal inactivation rate, reflecting the initial binding affinity. |
| kₑₙₐₖₜ | 0.0792 ± 0.0085 s⁻¹ | The maximal rate of enzyme inactivation, indicating the rate of covalent bond formation. |
Signaling Pathways and Mechanism of Inhibition
VCPIP1's activity is intricately linked with the VCP/p97 ATPase, a key player in cellular protein homeostasis. The following diagram illustrates a simplified signaling pathway involving VCPIP1 in Golgi reassembly and the mechanism of its inhibition by this compound.
Caption: VCPIP1 signaling in Golgi reassembly and its inhibition.
Experimental Protocols
The characterization of this compound relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Ubiquitin-Rhodamine Cleavage Assay for IC₅₀ Determination
This assay measures the enzymatic activity of VCPIP1 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho).[8][9] Cleavage of the substrate by VCPIP1 releases rhodamine 110, resulting in an increase in fluorescence.
Materials:
-
Recombinant human VCPIP1 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (CAS-12290-201) dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of recombinant VCPIP1 in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Add 5 µL of the VCPIP1 solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a solution of Ub-Rho in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-Rho solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity every 60 seconds for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a specific enzyme class within a complex biological sample, such as a cell lysate.[10][11][12] It utilizes an activity-based probe (ABP) that covalently binds to the active site of the target enzymes.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors
-
This compound (CAS-12290-201) dissolved in DMSO
-
HA-Ub-VME or similar ubiquitin-based activity probe with a reporter tag (e.g., HA, FLAG)
-
Anti-HA magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for proteomic analysis
Procedure:
-
Culture and harvest cells. Lyse the cells in ice-cold Lysis Buffer.
-
Quantify the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Treat the lysates with varying concentrations of this compound or DMSO (vehicle control) and incubate for 30 minutes at 37°C.
-
Add the HA-Ub-VME activity-based probe to each lysate and incubate for another 30 minutes at 37°C to label the active DUBs.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes (for Western blot analysis) or proceed to immunoprecipitation.
-
For immunoprecipitation, add anti-HA magnetic beads to the labeled lysates and incubate for 2-4 hours at 4°C to capture the probe-labeled DUBs.
-
Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
For Western blot analysis, resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against VCPIP1 to visualize the extent of labeling inhibition.
-
For proteomic analysis, digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the DUBs that were labeled by the probe. A decrease in the spectral counts or intensity of VCPIP1 peptides in the inhibitor-treated samples compared to the control indicates target engagement. The relative abundance of other DUBs can be assessed to determine the selectivity of the inhibitor.
Experimental Workflow and Logic
The following diagram outlines the logical workflow for the characterization of a VCPIP1 inhibitor like this compound.
Caption: Workflow for characterizing a VCPIP1 inhibitor.
Conclusion
This compound (CAS-12290-201) represents a valuable chemical tool for probing the multifaceted functions of VCPIP1 in cellular biology. Its potent and selective covalent mechanism of action makes it an excellent candidate for further investigation in both basic research and drug discovery programs targeting diseases where VCPIP1 activity is dysregulated, such as certain cancers and inflammatory conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of inhibiting VCPIP1.
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 - Wikipedia [en.wikipedia.org]
- 3. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance" | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Multifaceted Functions of VCPIP1: A Technical Overview for Researchers
An In-depth Technical Guide on the Core Functions, Mechanisms, and Research Methodologies Related to Valosin-Containing Protein Interacting Protein 1 (VCPIP1).
Introduction
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) with a pivotal role in a diverse array of cellular processes.[1][2][3] Its functions are critical for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer.[2][4][5] This technical guide provides a comprehensive overview of the known functions of VCPIP1, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of VCPIP1's mechanisms of action.
Core Functions of VCPIP1
VCPIP1's primary enzymatic activity is the cleavage of ubiquitin chains from substrate proteins, a process known as deubiquitination.[1][2] It specifically hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains.[2][3][4] This activity is central to its involvement in multiple cellular pathways.
Regulation of Organelle Biogenesis
VCPIP1 is essential for the reassembly of the Golgi apparatus and the endoplasmic reticulum (ER) following mitosis.[1][2][3] It functions in concert with the AAA+ ATPase p97/VCP.[4][6][7] VCPIP1 is required for the VCP-mediated reassembly of Golgi stacks and the formation of the transitional endoplasmic reticulum (tER).[1][2][3][4] It achieves this by mediating the dissociation of a ternary complex containing STX5A, NSFL1C, and VCP.[1][2][3][4] The deubiquitinase activity of VCPIP1 is crucial for the p97/VCP-p47 mediated Golgi membrane fusion.[7]
DNA Damage Response
VCPIP1 plays a significant role in the repair of DNA-protein cross-links (DPCs).[1][2][3] Upon phosphorylation by ATM or ATR kinases in response to DNA damage, VCPIP1 is activated to deubiquitinate the protease SPRTN.[2][3] This deubiquitination promotes the recruitment of SPRTN to chromatin, where it proteolytically cleaves the protein component of DPCs, thus facilitating DNA repair.[2][3]
Modulation of Innate Immune Signaling
VCPIP1 has been identified as a critical positive regulator of Toll-like receptor 4 (TLR4) signaling in the innate immune system.[8] Upon activation of TLR4 by lipopolysaccharide (LPS), VCPIP1 expression is upregulated and it translocates from the nucleus to the cytoplasm.[8] In the cytoplasm, VCPIP1 interacts with IRAK1 and IRAK2 (Interleukin-1 receptor-associated kinase 1 and 2).[8] Interestingly, VCPIP1 does not directly deubiquitinate IRAK1/2, but instead non-catalytically blocks their K48-linked ubiquitination, thereby preventing their degradation by the proteasome.[8] This stabilization of IRAK1/2 potentiates the downstream inflammatory response.[8] Consequently, mice deficient in VCPIP1 show reduced susceptibility to sepsis.[8]
Role in Cancer Progression
Recent studies have highlighted the involvement of VCPIP1 in cancer, particularly in pancreatic adenocarcinoma (PAAD).[5] VCPIP1 expression is elevated in PAAD and correlates with poor patient survival.[5] It promotes PAAD progression by modulating the Hippo signaling pathway.[5] VCPIP1 interacts with and deubiquitinates the transcriptional co-activator YAP (Yes-associated protein), specifically inhibiting its K48-linked polyubiquitination.[5] This leads to the stabilization and increased nuclear accumulation of YAP, which in turn enhances the transcription of its target genes, including VCPIP1 itself, creating a positive feedback loop that drives cancer cell proliferation, migration, and invasion.[5]
Quantitative Data
The following table summarizes the available quantitative data related to VCPIP1's interactions and enzymatic activity.
| Interaction/Activity | Method | Quantitative Value | Reference |
| VCP-VCPIP1 Interaction | Chemical Proteomics | Fold Change (AbK/BocK) = 4 | [9] |
| VCP-DUB Interactions | Chemical Proteomics | Fold Change (AbK/BocK) for UBP19 = 44; UBP34 = 2 | [9] |
| VCPIP1 ΔUBX-L binding to His-VCP | Titration Experiment | Concentration-dependent increase (0-1.2 µM) | [9] |
| Stimulation of VCPIP1 DUB activity by VCP | Biochemical Assay | VCP enhances the reduction of polyubiquitin chains on a substrate | [6][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Immunoprecipitation and Mass Spectrometry
-
Objective: To identify proteins that interact with VCPIP1.
-
Cell Line: PANC-1 cells.
-
Protocol:
-
Transfect PANC-1 cells with a plasmid encoding Flag-tagged VCPIP1.
-
Lyse the transfected cells and immunoprecipitate the cell lysates using an anti-Flag tag antibody or an isotype control IgG.
-
Denature the immunoprecipitated samples and subject them to electrophoresis on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize protein bands.
-
Excise the protein bands of interest (e.g., putative bands for VCPIP1 and interacting partners like YAP).
-
Analyze the excised bands by protein mass spectrometry to identify the proteins.[5]
-
Luciferase Reporter Assay for YAP/TEAD Activity
-
Objective: To measure the transcriptional activity of the YAP/TEAD complex.
-
Cell Lines: AsPC-1 and PANC-1 cells.
-
Protocol:
-
Silence VCPIP1 expression in AsPC-1 and PANC-1 cells using appropriate methods (e.g., siRNA).
-
Co-transfect the cells with a luciferase reporter plasmid containing TEAD response elements and a control plasmid (e.g., Renilla luciferase).
-
After a suitable incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative YAP/TEAD transcriptional activity.[5]
-
In Vivo Tumorigenesis Assay
-
Objective: To assess the effect of VCPIP1 on tumor growth in vivo.
-
Cell Line: PANC-1 cells.
-
Animal Model: Nude mice.
-
Protocol:
-
Subcutaneously inject 3 x 10^6 PANC-1 cells (with or without VCPIP1 modulation) suspended in 150 µL of PBS into the flanks of nude mice.
-
Monitor the mice for tumor formation and measure the tumor volume weekly for a period of six weeks.
-
Calculate the tumor volume using the formula: Volume = (length × width^2) / 2.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving VCPIP1.
References
- 1. genecards.org [genecards.org]
- 2. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 3. uniprot.org [uniprot.org]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. rupress.org [rupress.org]
Vcpip1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the discovery and synthesis of a potent and selective inhibitor of Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). While the specific designation "Vcpip1-IN-2" is not found in the reviewed scientific literature, the potent inhibitor CAS-12290-201 has been identified and extensively characterized as a selective probe for VCPIP1. This guide will focus on the discovery, characterization, and proposed synthesis of this key inhibitor, which for the purpose of this document will be referred to as this compound (CAS-12290-201).
VCPIP1 is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including Golgi and endoplasmic reticulum reassembly, DNA repair, and regulation of innate immune and Hippo/YAP signaling pathways. Its role in these fundamental processes makes it an attractive target for therapeutic intervention in diseases such as cancer and inflammatory disorders.
This guide details the discovery of this compound (CAS-12290-201) through a sophisticated screening process, presents its key quantitative data, outlines the experimental protocols for its characterization, and provides a proposed synthetic route. Visual diagrams of relevant signaling pathways and the inhibitor discovery workflow are included to facilitate a deeper understanding of the scientific context and experimental design.
Discovery of this compound (CAS-12290-201)
The discovery of this compound (CAS-12290-201) was the result of a targeted effort to identify selective chemical probes for understudied deubiquitinating enzymes. The process began with the screening of a purpose-built covalent library of compounds against a panel of DUBs using a high-throughput Activity-Based Protein Profiling (ABPP) platform.
An initial hit, WH-9943-103C , an azetidyl chloroacetamide, was identified as a potent and selective inhibitor of VCPIP1. Subsequent optimization of this hit, focusing on the warhead, linker, and noncovalent components, led to the development of the more potent and selective fluoro-quinazolinone compound, CAS-12290-201.
Quantitative Data for this compound (CAS-12290-201) and Precursor
The following table summarizes the key quantitative data for this compound (CAS-12290-201) and its precursor, WH-9943-103C, demonstrating the successful optimization of potency and selectivity.
| Compound | Target | Assay | IC50 (nM) | Ki (μM) | kinact (s-1) |
| This compound (CAS-12290-201) | VCPIP1 | Ub-Rho Cleavage | 70 | 15.3 ± 4.6 | 0.0792 ± 0.0085 |
| WH-9943-103C | VCPIP1 | Ub-Rho Cleavage | < 1000 | - | - |
Experimental Protocols
The discovery and characterization of this compound (CAS-12290-201) relied on two key experimental methodologies: the Ubiquitin-Rhodamine (Ub-Rho) cleavage assay for determining inhibitory potency and Activity-Based Protein Profiling (ABPP) for assessing selectivity and target engagement in a cellular context.
Ubiquitin-Rhodamine (Ub-Rho) Cleavage Assay
This assay measures the enzymatic activity of DUBs through the cleavage of a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho).
Principle: In its intact form, Ub-Rho is non-fluorescent. Upon cleavage of the rhodamine moiety by an active DUB, a fluorescent signal is produced, which can be quantified to determine the rate of enzymatic activity. The presence of an inhibitor will decrease the rate of fluorescence generation.
Protocol:
-
Reagents and Buffer:
-
Recombinant human VCPIP1 enzyme.
-
Ubiquitin-Rhodamine110 (Ub-Rho) substrate.
-
Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM DTT.
-
Test compounds (this compound) serially diluted in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well plate format.
-
Add 25 µL of assay buffer containing the VCPIP1 enzyme to each well.
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 15-60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of assay buffer containing the Ub-Rho substrate.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vi) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
For kinetic analysis (Ki and kinact), vary both substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a panel of endogenous enzymes in a complex biological sample, such as cell lysate.
Principle: A covalent probe that targets the active site of a class of enzymes is used to label the active enzymes. In a competitive ABPP experiment, the cell lysate is pre-incubated with an inhibitor. If the inhibitor binds to a target enzyme, it will block the subsequent labeling by the activity-based probe. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity.
Protocol:
-
Reagents and Materials:
-
HEK293T cell lysate (or other relevant cell line).
-
DUB-specific activity-based probe (e.g., a ubiquitin probe with a reactive warhead and an affinity tag like biotin).
-
Test compound (this compound).
-
Streptavidin beads.
-
Reagents for protein digestion (e.g., trypsin) and mass spectrometry analysis.
-
-
Competitive ABPP Procedure:
-
Prepare cell lysate and determine protein concentration.
-
Aliquot the lysate and pre-incubate with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Add the DUB activity-based probe to each lysate and incubate for another specified time (e.g., 30 minutes) to allow for covalent labeling of active DUBs.
-
Quench the labeling reaction.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead protein digestion is performed to release peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of peptides from different DUBs across the different treatment conditions.
-
The reduction in the signal for a particular DUB in the inhibitor-treated samples compared to the DMSO control indicates target engagement.
-
Plot the relative abundance of each DUB against the inhibitor concentration to generate dose-response curves and determine the IC50 for each targeted enzyme, thus revealing the selectivity profile of the inhibitor.
-
Synthesis of this compound (CAS-12290-201)
A detailed, step-by-step synthesis protocol for this compound (CAS-12290-201) is not publicly available in the reviewed scientific literature. However, based on the structure of the molecule, which contains a fluoro-quinazolinone core and an azetidyl chloroacetamide warhead, a plausible general synthetic route can be proposed. The synthesis would likely involve the separate preparation of these two key fragments followed by their coupling.
Proposed General Synthetic Scheme
The synthesis would likely proceed in two main stages:
-
Synthesis of the Fluoro-quinazolinone Core: This can be achieved through various established methods for quinazolinone synthesis. A common approach involves the condensation of a substituted anthranilic acid or a related derivative with an appropriate amine and a carbonyl source.
-
Synthesis of the Azetidyl Chloroacetamide Warhead: This fragment would likely be prepared from a commercially available azetidine (B1206935) derivative, which would be N-acylated with chloroacetyl chloride.
-
Coupling and Final Product Formation: The final step would involve the coupling of the fluoro-quinazolinone core with the azetidyl chloroacetamide warhead, likely through a nucleophilic substitution reaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving VCPIP1 and the experimental workflow for the discovery of this compound.
Caption: VCPIP1's role in Hippo/YAP and TLR4 signaling pathways.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound (CAS-12290-201) represents a significant advancement in the development of chemical tools to study the function of VCPIP1. Its high potency and selectivity make it an invaluable probe for elucidating the precise roles of VCPIP1 in cellular physiology and disease. The discovery of this inhibitor through a systematic and robust screening and optimization process highlights the power of chemoproteomic approaches in modern drug discovery. While a detailed synthesis protocol is not yet publicly available, the proposed synthetic strategy provides a viable path for its preparation by skilled medicinal chemists. Further research utilizing this compound (CAS-12290-201) will undoubtedly contribute to a deeper understanding of VCPIP1 biology and its potential as a therapeutic target.
Introduction to VCPIP1: A Key Deubiquitinating Enzyme
An In-Depth Technical Guide to Vcpip1-IN-2 as a Chemical Probe for Vcpip1
Valosin-containing protein (VCP)/p97-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in a variety of fundamental cellular processes. As a member of the ovarian tumor (OTU) family of proteases, VCPIP1 specifically cleaves ubiquitin chains from substrate proteins, thereby regulating their function and stability.[1] Its activities are integral to post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of key signaling pathways.[2] VCPIP1 executes these functions largely through its interaction with the AAA+ ATPase VCP/p97, forming a complex that is essential for processes like membrane fusion.[3][4] Given its involvement in pathways frequently dysregulated in human diseases such as cancer, VCPIP1 has emerged as a compelling target for therapeutic intervention and pharmacological study.[5] The development of selective chemical probes is crucial for dissecting the specific functions of VCPIP1 and validating it as a drug target.
This guide focuses on This compound (CAS-12290-201) , a first-in-class, potent, and selective covalent inhibitor of VCPIP1 that serves as a valuable chemical probe for its functional interrogation.[6]
This compound: A Potent and Selective Covalent Inhibitor
This compound (CAS-12290-201) was developed through a rational, structure-guided approach to create a selective chemical tool for the understudied VCPIP1.[6] It emerged from the optimization of an azetidine-based hit compound, culminating in a probe with nanomolar potency and high selectivity within the DUB family.[6]
Mechanism of Action
This compound acts as a covalent inhibitor, specifically targeting the catalytic cysteine residue within the active site of VCPIP1.[6][7] This irreversible mechanism of action provides sustained inhibition, making it a powerful tool for studying the consequences of long-term VCPIP1 inactivation. The covalent modification of the catalytic cysteine has been confirmed by intact protein mass spectrometry.[6]
Quantitative Data for VCPIP1 Inhibitors
The following tables summarize the key quantitative data for this compound and another reported inhibitor, VCPIP1-IN-1.
Table 1: Potency and Kinetic Parameters of VCPIP1 Inhibitors
| Compound | Type | IC50 | Ki | kinact |
| This compound (CAS-12290-201) | Covalent | 70 nM[6][7] | 15.3 ± 4.6 μM[6] | 0.0792 ± 0.0085 s-1[6] |
| VCPIP1-IN-1 | Not Specified | 0.41 μM (410 nM)[8] | Not Reported | Not Reported |
Table 2: Physicochemical Properties of this compound (CAS-12290-201)
| Property | Value |
| Molecular Formula | C14H13ClFN3O2[7] |
| Molecular Weight | 309.73 g/mol [7] |
| Appearance | Solid[7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways involving VCPIP1 and the workflow for the development of its inhibitor.
Caption: VCPIP1 in p97/p47-mediated post-mitotic Golgi reassembly.
Caption: VCPIP1 promotes PAAD progression via the Hippo/YAP pathway.
Caption: Workflow for the development and validation of this compound.
Experimental Protocols
Detailed methodologies are essential for the effective use and evaluation of chemical probes. Below are summaries of the key experimental protocols used to characterize this compound.[6]
Biochemical Inhibitory Activity Assay (Ub-Rhodamine 110 Cleavage)
This assay measures the ability of an inhibitor to block the enzymatic activity of VCPIP1 in vitro.
-
Principle: Recombinant VCPIP1 enzyme cleaves a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho), releasing free rhodamine which results in a fluorescent signal. An effective inhibitor will prevent this cleavage, leading to a reduced signal.
-
Methodology:
-
Recombinant human VCPIP1 is incubated with varying concentrations of the test compound (e.g., this compound) in assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the Ub-Rho substrate.
-
The reaction proceeds for a set time (e.g., 30 minutes) at 37°C.
-
Fluorescence is measured using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
-
Data is normalized to positive (enzyme + DMSO) and negative (no enzyme) controls.
-
IC50 values are calculated by fitting the dose-response curve using non-linear regression.
-
Selectivity Profiling via Activity-Based Protein Profiling (DUB-ABPP)
This method assesses the selectivity of the inhibitor against a broad range of DUBs in a complex biological sample, such as a cell lysate.
-
Principle: An activity-based probe (ABP) that covalently binds to the active site of DUBs is used. In a competitive experiment, pre-incubation with an inhibitor like this compound will block ABP binding to its target (VCPIP1), but not to other DUBs if the inhibitor is selective. The DUB activity profile is then analyzed by mass spectrometry.
-
Methodology:
-
HEK293T cell lysate is treated with either DMSO (vehicle control) or this compound at a specific concentration (e.g., 1 µM or 10 µM) for a set time (e.g., 30 minutes).
-
A pan-reactive DUB ABP (e.g., a Ub-based probe with a reactive warhead) is added to the lysate and incubated to label active DUBs.
-
The reaction is quenched, and the proteome is digested into peptides.
-
Labeled peptides are enriched (e.g., using streptavidin beads if the ABP is biotinylated).
-
Enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the ABP.
-
Selectivity is determined by comparing the abundance of labeled DUB peptides in the this compound-treated sample versus the DMSO control. A significant reduction in the signal for VCPIP1 with minimal change for other DUBs indicates high selectivity.
-
Covalent Mechanism Validation (Intact Protein Mass Spectrometry)
This experiment directly confirms that the inhibitor covalently modifies the target protein.
-
Principle: The precise mass of the protein is measured before and after incubation with the covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms a 1:1 covalent modification.
-
Methodology:
-
Purified recombinant VCPIP1 protein is incubated with a molar excess of this compound (or DMSO as a control).
-
The reaction is allowed to proceed to completion.
-
The protein sample is desalted and prepared for mass spectrometry analysis.
-
The sample is analyzed by a high-resolution mass spectrometer (e.g., ESI-Q-TOF) capable of intact protein analysis.
-
The resulting spectra are deconvoluted to determine the exact mass of the protein.
-
A mass increase in the inhibitor-treated sample that matches the mass of this compound confirms covalent binding.
-
Conclusion
This compound (CAS-12290-201) represents a significant advancement in the study of VCPIP1 biology. As a potent, selective, and cell-active covalent probe, it provides a critical tool for researchers to elucidate the specific cellular functions of VCPIP1 and to explore its potential as a therapeutic target in diseases like pancreatic cancer. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to effectively utilize this valuable chemical probe.
References
- 1. VCIP135 deubiquitinase and its binding protein, WAC, in p97ATPase‐mediated membrane fusion | The EMBO Journal [link.springer.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. VCIP135, a novel essential factor for p97/p47-mediated membrane fusion, is required for Golgi and ER assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Valosin-Containing Protein Interacting Protein 1 (VCPIP1) and Strategies for its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the Ovarian Tumor (OTU) domain family. It is a critical regulator of several fundamental cellular processes, making it an emerging target of interest for therapeutic development. This technical guide provides a comprehensive overview of the known functions of VCPIP1, its role in key signaling pathways, and methodologies for the identification and characterization of its inhibitors. Notably, specific information regarding a compound designated "Vcpip1-IN-2" is not publicly available, and as such, this document will focus on the target protein and provide a generalized framework for assessing inhibitors of VCPIP1.
The Core Functions of VCPIP1
VCPIP1 is a multi-domain protein that executes its functions primarily through its interaction with the AAA+ ATPase, Valosin-Containing Protein (VCP/p97), and its deubiquitinase activity.[1][2] Its roles are diverse, spanning from organelle biogenesis to the maintenance of genomic integrity.
Golgi Apparatus and Endoplasmic Reticulum Reassembly
VCPIP1 is essential for the VCP-mediated reassembly of the Golgi apparatus and the endoplasmic reticulum following mitosis.[3][4] During mitosis, these organelles undergo significant fragmentation. For their reassembly, the VCP-VCPIP1 complex, in conjunction with the p47 adaptor protein, is recruited to membranes.[5][6] This complex facilitates the fusion of Golgi and ER fragments by regulating SNARE protein complexes.[3][7] Cryo-electron microscopy has revealed that VCPIP1 binds to the VCP hexamer, positioning its catalytic domain at the exit of VCP's central pore, poised to deubiquitinate substrates as they are processed by VCP.[8][9]
DNA Damage Response
VCPIP1 plays a crucial role in the repair of DNA-protein crosslinks (DPCs), which are highly toxic DNA lesions.[1][4] Upon DNA damage, VCPIP1 is phosphorylated by ATM or ATR kinases.[4] It then catalyzes the deubiquitination of the SPRTN protease, promoting its recruitment to chromatin.[4] This action is a key step in the proteolytic cleavage of DPCs, allowing for subsequent DNA repair.[4]
Regulation of Innate Immunity
VCPIP1 has been identified as a positive regulator of Toll-like receptor 4 (TLR4) signaling in the innate immune system.[10] Upon activation of TLR4 by lipopolysaccharide (LPS), VCPIP1 expression is upregulated and it translocates from the nucleus to the cytoplasm.[10] In the cytoplasm, it interacts with IRAK1 and IRAK2, key signaling kinases downstream of TLR4.[10] VCPIP1 protects these kinases from proteasomal degradation by blocking their K48-linked ubiquitination in a non-catalytic manner.[10] This potentiation of TLR4 signaling suggests that inhibiting VCPIP1 could be a strategy for mitigating inflammatory diseases like sepsis.[10]
Role in Cancer Progression: The Hippo/YAP Pathway
In the context of cancer, particularly pancreatic adenocarcinoma, VCPIP1 has been shown to facilitate disease progression by modulating the Hippo signaling pathway.[11] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[12][13] VCPIP1 interacts with and stabilizes the key downstream effector of the Hippo pathway, Yes-associated protein (YAP), by inhibiting its K48-linked polyubiquitination.[11][14] This leads to increased YAP activity and the transcription of pro-proliferative and anti-apoptotic genes.[11] Furthermore, a positive feedback loop exists where YAP can enhance the transcription of VCPIP1.[11]
Data Presentation: VCPIP1 Interactions and Cellular Processes
The functions of VCPIP1 are dictated by its interactions with various proteins and its involvement in distinct cellular pathways. The tables below summarize these key aspects.
| Table 1: Key Protein Interactors of VCPIP1 | |
| Interacting Protein | Function in the Interaction |
| VCP/p97 | Forms a complex with VCPIP1 to mediate organelle reassembly and protein extraction from complexes. Stimulates VCPIP1's DUB activity.[3][8] |
| p47 | An adaptor protein that, together with VCP and VCPIP1, regulates Golgi membrane fusion.[5][6] |
| SPRTN | A protease involved in DNA-protein crosslink repair. VCPIP1 deubiquitinates SPRTN to promote its function.[4] |
| IRAK1/IRAK2 | Kinases in the TLR4 signaling pathway. VCPIP1 interacts with and stabilizes them, preventing their degradation.[10] |
| YAP | A transcriptional co-activator in the Hippo pathway. VCPIP1 deubiquitinates and stabilizes YAP, promoting its oncogenic activity.[11] |
| STX5A, NSFL1C | Components of a ternary complex from which VCPIP1 mediates dissociation in conjunction with VCP.[4] |
| Table 2: Summary of Cellular Processes Regulated by VCPIP1 | |
| Cellular Process | Role of VCPIP1 |
| Post-mitotic Golgi and ER Reassembly | Essential for the VCP-mediated fusion of organelle fragments.[1][3] |
| DNA-Protein Crosslink Repair | Promotes the function of the protease SPRTN through deubiquitination.[4] |
| Innate Immune Signaling (TLR4) | Positively regulates the pathway by stabilizing IRAK1/2.[10] |
| Hippo/YAP Signaling in Cancer | Stabilizes the oncoprotein YAP, promoting cell proliferation and survival.[11] |
| Protein Deubiquitination | Hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains from substrate proteins.[1][4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving VCPIP1 is crucial for a deeper understanding of its function. The following diagrams, rendered in DOT language, illustrate key pathways and a general workflow for inhibitor characterization.
Experimental Protocols for Inhibitor Characterization
The following section outlines detailed, generalized methodologies for the characterization of a novel VCPIP1 inhibitor, such as the hypothetical "this compound".
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VCPIP1.
-
Objective: To determine the IC50 value of an inhibitor against VCPIP1.
-
Principle: A fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110, is used.[15] Cleavage of this substrate by VCPIP1 releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human VCPIP1 protein
-
Ubiquitin-Rhodamine110 substrate (Ub-Rho110)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
-
Protocol:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Add recombinant VCPIP1 to all wells except the background control. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the rates to the no-inhibitor control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Golgi Reassembly Assay
This assay assesses the inhibitor's ability to disrupt VCPIP1 function in a cellular context.
-
Objective: To evaluate the effect of a VCPIP1 inhibitor on post-mitotic Golgi reassembly.
-
Principle: Cells are synchronized and treated with a drug that causes Golgi fragmentation (e.g., Nocodazole). Upon drug washout, the reassembly of the Golgi is monitored by immunofluorescence microscopy in the presence or absence of the inhibitor.
-
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and reagents
-
Nocodazole for cell synchronization and Golgi fragmentation
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., GM130)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Plate cells on coverslips.
-
Treat cells with Nocodazole for several hours to arrest them in mitosis and fragment the Golgi.
-
Wash out the Nocodazole to allow synchronous entry into G1 phase and initiate Golgi reassembly.
-
Immediately add cell culture medium containing the test compound at various concentrations or a vehicle control (DMSO).
-
Incubate for a defined time (e.g., 60-90 minutes) to allow for Golgi reassembly.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-GM130 antibody, followed by the fluorescent secondary antibody and DAPI.
-
Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify Golgi morphology. In control cells, a compact, perinuclear ribbon-like structure should be observed. In inhibited cells, the Golgi will remain fragmented or scattered. The percentage of cells with a reassembled Golgi can be quantified.
-
YAP/TEAD Luciferase Reporter Assay
This assay measures the inhibitor's effect on the transcriptional activity of YAP.
-
Objective: To determine if a VCPIP1 inhibitor can suppress YAP-mediated gene transcription.
-
Principle: A reporter plasmid containing multiple TEAD-binding elements upstream of a luciferase gene is co-transfected with a constitutively active YAP mutant or under conditions of low cell density to activate YAP. Inhibition of VCPIP1 is expected to destabilize YAP, leading to a decrease in luciferase activity.[16]
-
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1) or HEK293T cells
-
8xGTIIC-luciferase reporter plasmid (TEAD reporter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Test compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the 8xGTIIC-luciferase and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the dose-dependent effect of the inhibitor.
-
Conclusion
VCPIP1 is a deubiquitinase with a complex and critical set of functions in cellular homeostasis and disease. Its roles in organelle biogenesis, DNA repair, innate immunity, and cancer signaling make it a compelling target for the development of novel therapeutics. While specific inhibitors like "this compound" remain to be publicly characterized, the methodologies outlined in this guide provide a robust framework for the discovery and in-depth characterization of new chemical entities targeting VCPIP1. Such efforts hold the promise of yielding new treatments for a range of human diseases, from cancer to inflammatory disorders.
References
- 1. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 2. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. "Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance" | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. biorxiv.org [biorxiv.org]
- 10. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 13. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. amsbio.com [amsbio.com]
- 16. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VCPIP1 in Post-Mitotic Golgi Reassembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of Golgi apparatus reassembly following mitosis is a fundamental cellular event critical for maintaining cellular function and integrity. This whitepaper provides an in-depth technical examination of the crucial role played by the deubiquitinase VCPIP1 (Valosin-Containing Protein p97/p47 Complex-Interacting Protein 1) in this process. We delve into the molecular mechanisms, key protein interactions, and regulatory networks that govern VCPIP1's function in concert with the AAA+ ATPase p97/VCP and its adaptor protein p47. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and molecular complexes to serve as a comprehensive resource for researchers in cell biology and drug development.
Introduction
The Golgi apparatus, a central organelle in the secretory pathway, undergoes a dramatic disassembly into vesicles and tubular networks at the onset of mitosis, ensuring its equal distribution into daughter cells. The faithful reassembly of a functional Golgi stack in late mitosis and early G1 is paramount for the resumption of protein processing, sorting, and transport. The p97/VCP-p47 pathway is a key player in this reassembly process, and the deubiquitinase VCPIP1 has emerged as an essential component of this machinery. VCPIP1's catalytic activity is required to deubiquitinate key substrates, facilitating the fusion of mitotic Golgi fragments. Understanding the precise role and regulation of VCPIP1 is therefore critical for elucidating the mechanisms of organelle biogenesis and for identifying potential therapeutic targets in diseases associated with Golgi dysfunction.
The VCPIP1-p97/VCP-p47 Ternary Complex: Core Machinery for Golgi Reassembly
Post-mitotic Golgi reassembly is orchestrated by a functional ternary complex comprising VCPIP1, the hexameric AAA+ ATPase p97/VCP, and the p97 adaptor protein p47.[1][2][3][4][5] This complex is essential for the fusion of mitotic Golgi fragments into functional cisternae.[5]
Molecular Interactions and Stoichiometry
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the architecture of the VCP-VCPIP1 and VCP-VCPIP1-p47 complexes.[1][3][6][7][8] VCPIP1 engages with the p97/VCP hexamer through a bivalent binding mode involving two distinct domains:
-
UBX (Ubiquitin Regulatory X) Domain: The C-terminal UBX domain of VCPIP1 binds to the N-terminal domain of a p97/VCP protomer. This interaction serves as an anchor, tethering VCPIP1 to the p97/VCP complex.[1][3][6][7]
-
VCPID (VCP Interacting Domain): A newly identified region in VCPIP1, termed the VCPID, interacts with the D2 ATPase domain of p97/VCP.[1][3][6] This interaction is crucial for the VCP-mediated enhancement of VCPIP1's deubiquitinase (DUB) activity.[1][3][6]
The stoichiometry of the VCPIP1 to p97/VCP interaction is 1:2, with one VCPIP1 molecule contacting two adjacent p97/VCP protomers.[1][3][6] The p47 adaptor protein also binds to the N-terminal domain of p97/VCP via its UBX domain and can competitively displace the VCPIP1 UBX domain.[1][3][6][9] However, p47 binding does not affect the interaction of the VCPIP1 VCPID with the D2 domain of p97/VCP, allowing for the formation of a dynamic ternary complex.[1][3][6]
Mechanism of Action: Deubiquitination of Syntaxin-5
The primary role of VCPIP1 in Golgi reassembly is the deubiquitination of the t-SNARE protein Syntaxin-5.[1][2][6][9] Mono-ubiquitination of Syntaxin-5 on lysine (B10760008) 270 (K270) in its SNARE domain occurs during mitosis and inhibits its interaction with its cognate v-SNARE, Bet1, thereby preventing premature Golgi membrane fusion.[2][10]
At the end of mitosis, VCPIP1, as part of the ternary complex with p97/VCP and p47, is recruited to the mitotic Golgi fragments where it removes the ubiquitin moiety from Syntaxin-5.[1][2][6][9][10] The deubiquitinated Syntaxin-5 is then able to engage with Bet1, leading to SNARE complex formation and subsequent membrane fusion and Golgi reassembly.[1][2][6][9][10] The ATPase activity of p97/VCP is thought to provide the energy required for the disassembly of the p97/p47/SNARE complex after fusion, allowing for subsequent rounds of fusion.[6]
Regulation of VCPIP1 Activity
The deubiquitinase activity of VCPIP1 is tightly regulated throughout the cell cycle. During mitosis, VCPIP1 is phosphorylated by Cdk1, which inhibits its DUB activity and prevents premature Golgi reassembly.[6] At the end of mitosis, dephosphorylation of VCPIP1 reactivates its enzymatic function, allowing it to participate in the timely reassembly of the Golgi apparatus.[6]
Quantitative Data
The following tables summarize key quantitative data from studies on VCPIP1's role in Golgi reassembly.
Table 1: Binding Affinities of VCPIP1 Constructs to p97/VCP (TR-FRET)
| VCPIP1 Construct | Apparent Dissociation Constant (KD,app) (nM) | Reference |
| VCPIP1 Wild-Type (WT) | 79.5 ± 7.0 | [1][6] |
| VCPIP1 ΔVCPID | 67.9 ± 4.8 | [1][6] |
| VCPIP1 ΔUBX | No measurable binding | [1][6] |
| VCPIP1 ΔVCPID ΔUBX | No measurable binding | [1][6] |
Data from Shah et al. (bioRxiv, 2024).[1][6]
Table 2: Deubiquitinase (DUB) Activity of VCPIP1 Constructs
| VCPIP1 Construct | Initial Rate (v0) (RFU/min) - VCP | Initial Rate (v0) (RFU/min) + VCP | Reference |
| VCPIP1 Wild-Type (WT) | Not explicitly stated | 983.1 ± 8.0 | [9] |
| VCPIP1 ΔVCPID | 314.8 ± 4.4 | 545.2 ± 2.8 | [9] |
| VCPIP1 ΔUBX | 732.8 ± 3.0 | 732.8 ± 3.0 | [9] |
| VCPIP1 ΔVCPID ΔUBX | 656.0 ± 3.0 | 561.8 ± 7.0 | [9] |
| VCPIP1 C219A (catalytically inactive) | No activity | No activity | [1][6] |
Data from Shah et al. (bioRxiv, 2024). The presence of VCP enhances the DUB activity of WT VCPIP1 and the ΔVCPID mutant, while having no effect on mutants lacking the UBX domain.[9]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of VCPIP1 in Golgi reassembly.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To quantitatively measure the binding affinity between VCPIP1 and p97/VCP.
Principle: This assay measures the transfer of energy from a donor fluorophore (Terbium, Tb) conjugated to p97/VCP to an acceptor fluorophore (e.g., BODIPY) conjugated to VCPIP1 when they are in close proximity.
Generalized Protocol:
-
Protein Labeling: Covalently label purified p97/VCP with a Terbium chelate and VCPIP1 (or its mutants) with a suitable acceptor fluorophore according to the manufacturer's instructions.
-
Assay Setup: In a 384-well plate, add a fixed concentration of Tb-labeled p97/VCP to a TR-FRET buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Titration: Add serial dilutions of the acceptor-labeled VCPIP1 construct to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence signals using a plate reader capable of time-resolved fluorescence measurements, exciting the donor and measuring emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the labeled VCPIP1 construct. Fit the data to a suitable binding model to determine the dissociation constant (KD).[1]
Immunofluorescence Staining for Golgi Morphology
Objective: To visualize and quantify changes in Golgi morphology (e.g., fragmentation) upon manipulation of VCPIP1 expression or function.
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific for a Golgi marker protein (e.g., GM130), followed by a fluorescently labeled secondary antibody. The Golgi structure is then visualized by fluorescence microscopy.
Generalized Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or A2058) on coverslips and perform experimental manipulations (e.g., siRNA knockdown of VCPIP1, transfection with VCPIP1 mutants).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and acquire images using a confocal microscope.[4]
-
Quantification: Analyze the images to quantify Golgi morphology, for example, by measuring the area and number of Golgi fragments per cell using image analysis software.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if VCPIP1 and p97/VCP interact in vivo.
Principle: A specific antibody against a "bait" protein (e.g., VCPIP1) is used to pull down the bait and any associated "prey" proteins (e.g., p97/VCP) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting.
Generalized Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (or an isotype control antibody) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait and the putative prey proteins.[6]
siRNA-mediated Knockdown and Rescue Experiment
Objective: To demonstrate that a specific phenotype (e.g., Golgi fragmentation) is due to the loss of VCPIP1 function and can be rescued by re-expression of a functional, siRNA-resistant VCPIP1.
Principle: siRNA is used to specifically degrade the endogenous VCPIP1 mRNA. An expression vector encoding an siRNA-resistant version of VCPIP1 (with silent mutations in the siRNA target sequence) is then transfected into the knockdown cells.
Generalized Protocol:
-
siRNA Transfection: Transfect cells with an siRNA targeting VCPIP1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to achieve efficient knockdown of the target protein.
-
Rescue Transfection: Transfect the siRNA-treated cells with a plasmid encoding either wild-type or a mutant, siRNA-resistant VCPIP1. An empty vector control should also be included.
-
Phenotypic Analysis: After an appropriate expression time (e.g., 24-48 hours), analyze the cells for the phenotype of interest (e.g., Golgi morphology by immunofluorescence).
-
Western Blot Verification: Lyse a parallel set of cells to confirm the knockdown of endogenous VCPIP1 and the expression of the rescue construct by Western blotting.[11]
Visualizations
Signaling Pathway of Golgi Reassembly
Caption: Signaling pathway of post-mitotic Golgi reassembly mediated by VCPIP1.
VCP-VCPIP1-p47 Ternary Complex Formation
Caption: Logical relationships within the VCP-VCPIP1-p47 ternary complex.
Experimental Workflow for a VCPIP1 Rescue Experiment
Caption: Experimental workflow for a VCPIP1 siRNA-mediated knockdown and rescue experiment.
Conclusion and Future Directions
VCPIP1 is an indispensable component of the cellular machinery that ensures the accurate reassembly of the Golgi apparatus after mitosis. Its role as a deubiquitinase, tightly regulated and specifically targeted to Syntaxin-5, highlights the importance of the ubiquitin system in controlling organelle dynamics. The structural elucidation of the VCPIP1-p97/VCP-p47 complex has provided a framework for understanding the molecular basis of its function.
Future research should focus on several key areas:
-
Identification of additional substrates: While Syntaxin-5 is a key substrate, it is possible that VCPIP1 targets other proteins involved in Golgi reassembly.
-
Elucidation of upstream regulatory pathways: A deeper understanding of the kinases, phosphatases, and ubiquitin ligases that control VCPIP1 function is needed.
-
Therapeutic potential: Given the importance of Golgi function, dysregulation of VCPIP1 and its associated pathway may be implicated in various diseases. Exploring VCPIP1 as a potential drug target could open new therapeutic avenues.
This technical guide provides a solid foundation for researchers and professionals seeking to understand and investigate the critical role of VCPIP1 in Golgi reassembly. The provided data, protocols, and visualizations serve as a valuable resource to facilitate further discoveries in this important area of cell biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monoubiquitination of syntaxin 5 regulates Golgi membrane dynamics during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Monoubiquitination of Syntaxin 5 Regulates Golgi Membrane Dynamics during the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Vcpip1-IN-2 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key player in this network is the deubiquitinating enzyme (DUB) Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1), also known as VCIP135. VCPIP1's role in cellular processes extends to the regulation of protein degradation, Golgi reassembly, and, critically, the repair of DNA damage. Its function within the DDR pathway, particularly in the context of DNA-protein crosslink repair, has made it a subject of increasing interest for therapeutic intervention. This technical guide provides an in-depth overview of VCPIP1's function in the DNA damage response, with a focus on the emerging class of small molecule inhibitors, including compounds related to the user-specified "Vcpip1-IN-2". While "this compound" is not a formally identified compound in the public domain, the closely named "VCPIP1-IN-1" and related molecules represent the first generation of potent and selective inhibitors of this enzyme.
VCPIP1: A Key Deubiquitinase in the DNA Damage Response
VCPIP1 is a cysteine protease that belongs to the Ovarian Tumor (OTU) domain-containing family of DUBs. It plays a crucial role in several cellular pathways through its ability to cleave ubiquitin chains from substrate proteins, thereby regulating their stability and function.
Mechanism of Action in DNA Repair
VCPIP1 is directly implicated in the repair of DNA-protein crosslinks (DPCs), a highly toxic form of DNA damage. Its function in this process is tightly regulated by the master kinases of the DDR, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[1][2]
Upon DNA damage, ATM and ATR phosphorylate and activate VCPIP1.[1][2] The activated VCPIP1 then deubiquitinates the Spartan (SPRTN) protease. This deubiquitination is a critical step for the recruitment of SPRTN to the site of DNA damage. Once recruited, SPRTN proteolytically cleaves the protein component of the DPC, allowing for subsequent repair of the DNA lesion.[1]
Signaling Pathway of VCPIP1 in the DNA Damage Response
The following diagram illustrates the signaling cascade involving VCPIP1 in the response to DNA-protein crosslinks.
VCPIP1 Inhibitors: A New Frontier in DDR-Targeted Therapy
The development of specific inhibitors for DUBs has been a significant challenge. However, recent advances have led to the identification of potent and selective covalent inhibitors of VCPIP1. These compounds, including VCPIP1-IN-1 and CAS-12290-201, represent a novel class of therapeutic agents that could potentially modulate the DNA damage response.[1][3][4]
Quantitative Data on VCPIP1 Inhibitors
The following table summarizes the key quantitative data for the identified VCPIP1 inhibitors.
| Compound Name | Target | IC50 | Ki | k_inact | Notes |
| VCPIP1-IN-1 | VCPIP1 | 0.41 µM | N/A | N/A | Potent inhibitor of VCPIP1.[2][3] |
| CAS-12290-201 | VCPIP1 | 70 nM | 15.3 µM | 0.0792 s⁻¹ | Covalently targets the catalytic cysteine of VCPIP1.[1][4] |
N/A: Not Available in the public domain.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize VCPIP1 and its inhibitors.
In Vitro Deubiquitinase Activity Assay (Ub-Rho Cleavage Assay)
This assay is used to measure the enzymatic activity of VCPIP1 and the potency of its inhibitors.
Principle: A fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho), is used. Cleavage of the isopeptide bond between ubiquitin and rhodamine by VCPIP1 results in an increase in fluorescence, which can be measured over time.
Protocol Outline:
-
Recombinant human VCPIP1 is incubated with the test compound (e.g., VCPIP1-IN-1) at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the Ub-Rho substrate.
-
Fluorescence is monitored kinetically using a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (DUB Activity-Based Protein Profiling - ABPP)
This method is used to assess the ability of an inhibitor to bind to its target in a complex cellular environment.
Principle: A broad-spectrum DUB activity-based probe (ABP) that covalently binds to the active site of DUBs is used. Pre-incubation of cell lysates with a specific inhibitor will prevent the binding of the ABP to the target DUB.
Protocol Outline:
-
Cell lysates are pre-incubated with the VCPIP1 inhibitor or a vehicle control (DMSO).
-
A DUB-specific ABP is added to the lysates and incubated to allow for covalent modification of active DUBs.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The engagement of the inhibitor with VCPIP1 is visualized by Western blotting using an antibody against VCPIP1 or by in-gel fluorescence if the ABP is fluorescently tagged. A decrease in the signal for the ABP-labeled VCPIP1 in the presence of the inhibitor indicates target engagement.
Experimental Workflow for VCPIP1 Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of VCPIP1 inhibitors.
Conclusion and Future Directions
VCPIP1 is a critical and druggable node in the DNA damage response pathway. The advent of potent and selective inhibitors such as VCPIP1-IN-1 and CAS-12290-201 opens up new avenues for therapeutic intervention, particularly in cancers that are reliant on specific DNA repair pathways. Further research is warranted to elucidate the full therapeutic potential of VCPIP1 inhibition, both as a monotherapy and in combination with other DNA damaging agents or DDR inhibitors. The development of these chemical probes will be instrumental in dissecting the complex roles of VCPIP1 in genome stability and disease.
References
Vcpip1-IN-2: A Potential Therapeutic Strategy for Targeting Valosin-Containing Protein Interacting Protein 1
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) with critical roles in fundamental cellular processes, including DNA repair, Golgi and endoplasmic reticulum (ER) reassembly, and protein quality control.[1][2][3] Its association with various diseases, including cancer and neurodegenerative disorders, has brought VCPIP1 into focus as a potential therapeutic target.[1][4][5][6] This document provides a comprehensive technical guide on the potential therapeutic applications of a hypothetical inhibitor, Vcpip1-IN-2. While no public data currently exists for a molecule with this specific designation, this guide will explore the therapeutic rationale for inhibiting VCPIP1, propose potential applications, and outline key experimental methodologies for the characterization of such an inhibitor.
The Target: VCPIP1 and its Cellular Functions
VCPIP1 is a cysteine-type deubiquitinase that primarily hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains.[1][2][3] Its function is intricately linked with the AAA+ ATPase Valosin-Containing Protein (VCP/p97), a key player in cellular protein homeostasis.[5][7] The interaction with VCP is crucial for many of VCPIP1's functions.[7]
Key cellular roles of VCPIP1 include:
-
Golgi and ER Dynamics: VCPIP1 is essential for the VCP-mediated reassembly of the Golgi apparatus and endoplasmic reticulum following mitosis.[1][2][3] It facilitates the disassembly of SNARE complexes, a critical step in membrane fusion events.[7]
-
DNA Damage Response: VCPIP1 plays a significant role in DNA repair.[1][2][3] Upon DNA damage, it is phosphorylated by ATM or ATR and subsequently deubiquitinates SPRTN, promoting the repair of DNA-protein cross-links.[2][3]
-
Protein Homeostasis: Through its interaction with VCP, VCPIP1 is involved in the ubiquitin-proteasome system, influencing the degradation of polyubiquitinated proteins.[5][6]
Therapeutic Rationale for VCPIP1 Inhibition
The multifaceted roles of VCPIP1 in cellular processes that are often dysregulated in disease present a strong rationale for the development of its inhibitors.
-
Oncology: Cancer cells are often characterized by increased reliance on DNA repair mechanisms and altered protein homeostasis. Inhibition of VCPIP1 could potentially:
-
Sensitize cancer cells to DNA-damaging agents (e.g., chemotherapy, radiation) by impairing DNA repair pathways.
-
Disrupt proteostasis, leading to the accumulation of toxic protein aggregates and inducing apoptosis.
-
Interfere with Golgi and ER function, impacting protein secretion and cellular signaling crucial for tumor growth and survival.
-
-
Neurodegenerative Diseases: Conditions such as Inclusion Body Myopathy with Paget Disease of Bone and Frontotemporal Dementia (IBMPFD) are associated with mutations in VCP, highlighting the importance of this pathway in neuronal health.[4][5] While the direct role of VCPIP1 in these specific diseases is still under investigation, its function in protein quality control suggests that its modulation could be relevant. Dysregulation of protein degradation is a hallmark of many neurodegenerative disorders.
Hypothetical Quantitative Data for a VCPIP1 Inhibitor
To characterize a novel inhibitor like this compound, a series of quantitative assays would be necessary. The following table summarizes the types of data that would be crucial for its preclinical evaluation.
| Parameter | Description | Hypothetical Value |
| IC50 | The half-maximal inhibitory concentration against purified VCPIP1 enzyme activity. | 50 nM |
| EC50 | The half-maximal effective concentration in a cell-based assay (e.g., inhibition of Golgi reassembly). | 200 nM |
| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to VCPIP1. | 25 nM |
| Cellular Permeability | The ability of the compound to cross the cell membrane and reach its intracellular target. | High |
| Selectivity | The inhibitory activity against a panel of other deubiquitinating enzymes to assess off-target effects. | >100-fold vs. other DUBs |
| In vivo Efficacy | The effective dose required to achieve a therapeutic effect in a relevant animal model (e.g., tumor growth inhibition). | 10 mg/kg |
Key Experimental Protocols for Inhibitor Characterization
The following section details the methodologies for key experiments required to validate and characterize a VCPIP1 inhibitor.
4.1. Biochemical Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified VCPIP1.
-
Methodology:
-
Express and purify recombinant human VCPIP1 protein.
-
Utilize a di-ubiquitin substrate (e.g., K48-linked di-ubiquitin) conjugated to a fluorophore and a quencher.
-
In a 384-well plate, incubate a fixed concentration of VCPIP1 with a serial dilution of this compound.
-
Initiate the deubiquitination reaction by adding the di-ubiquitin substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound directly binds to VCPIP1 within a cellular context.
-
Methodology:
-
Treat cultured cells with either this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Analyze the supernatant for the amount of soluble VCPIP1 at each temperature using Western blotting or mass spectrometry.
-
Binding of this compound is expected to stabilize VCPIP1, resulting in a higher melting temperature compared to the vehicle-treated control.
-
4.3. Golgi Reassembly Assay
-
Objective: To assess the functional consequence of VCPIP1 inhibition on a known cellular process.
-
Methodology:
-
Treat cells with a mitotic inhibitor (e.g., nocodazole) to induce Golgi fragmentation.
-
Wash out the mitotic inhibitor to allow for synchronous entry into interphase and Golgi reassembly.
-
Treat the cells with varying concentrations of this compound during the washout period.
-
Fix and stain the cells for a Golgi marker (e.g., GM130).
-
Analyze the morphology of the Golgi apparatus using fluorescence microscopy.
-
Quantify the extent of Golgi reassembly in the presence of the inhibitor compared to a control.
-
Visualizing Pathways and Workflows
5.1. VCPIP1 Signaling and Functional Interactions
References
- 1. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. VCPIP1 | Abcam [abcam.cn]
- 4. genecards.org [genecards.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 7. rupress.org [rupress.org]
A Technical Guide to VCPIP1 Inhibition for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), are often characterized by the pathological aggregation of proteins and dysfunction in cellular protein quality control systems. A key player in these systems is the Valosin-containing protein (VCP), an ATPase that participates in a wide array of cellular processes including protein degradation, and its dysfunction is directly linked to these debilitating diseases. VCP's functions are modulated by a host of cofactors, among which is the Valosin-containing protein interacting protein 1 (VCPIP1), a deubiquitinating enzyme (DUB). VCPIP1, also known as VCIP135, is crucial for processes like Golgi and endoplasmic reticulum reassembly after mitosis.[1][2] The interplay between VCP and VCPIP1 is vital for cellular homeostasis, and targeting this interaction presents a promising therapeutic avenue for neurodegenerative disorders.
This technical guide focuses on a potent and selective inhibitor of VCPIP1, CAS-12290-201, as a representative tool for investigating the therapeutic potential of VCPIP1 inhibition in neurodegenerative disease research. While the user's query mentioned "Vcpip1-IN-2," this specific compound name did not yield public data. Therefore, this guide will utilize the publicly available information on CAS-12290-201 to provide a comprehensive resource for researchers.
Quantitative Data: CAS-12290-201
CAS-12290-201 is a covalent inhibitor that specifically targets the catalytic cysteine of VCPIP1.[3][4] Its potency and kinetic parameters have been characterized, providing a solid foundation for its use in research.
| Parameter | Value | Reference |
| IC50 | 70 nM | [3][4] |
| Ki | 15.3 ± 4.6 μM | [3] |
| kinact | 0.0792 ± 0.0085 s⁻¹ | [3] |
Signaling Pathways and Experimental Workflows
Understanding the cellular context of VCPIP1 is crucial for designing and interpreting experiments. Below are diagrams illustrating the VCPIP1/VCP signaling pathway and a general workflow for evaluating VCPIP1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are key experimental protocols relevant to the study of VCPIP1 inhibitors.
VCPIP1 Deubiquitinase (DUB) Activity Assay
This assay is designed to measure the enzymatic activity of VCPIP1 and to determine the IC50 value of an inhibitor like CAS-12290-201.
Materials:
-
Recombinant human VCPIP1 protein
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT)
-
CAS-12290-201
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of CAS-12290-201 in assay buffer.
-
In a 384-well plate, add the VCPIP1 enzyme to all wells except the negative control.
-
Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at kinetic intervals for 60 minutes.
-
Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
VCP ATPase Activity Assay
This protocol measures the ATPase activity of VCP, which can be influenced by the inhibition of its interacting partner, VCPIP1.
Materials:
-
Recombinant human VCP protein
-
VCPIP1 protein
-
CAS-12290-201
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent
-
96-well white plates
-
Luminometer
Procedure:
-
In a 96-well plate, add VCP and VCPIP1 proteins.
-
Add CAS-12290-201 or vehicle (DMSO) to the wells.
-
Incubate at 37°C for 30 minutes.
-
Initiate the ATPase reaction by adding ATP to the wells.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the ATPase activity.
Cellular TDP-43 Aggregation Assay
This assay assesses the effect of a VCPIP1 inhibitor on the aggregation of TDP-43, a key pathological hallmark in ALS and FTD, in a cellular model.
Materials:
-
Neuronal cell line (e.g., HEK293 or SH-SY5Y) stably expressing a aggregation-prone mutant of TDP-43 (e.g., TDP-43-A315T) fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium and supplements.
-
CAS-12290-201.
-
High-content imaging system or fluorescence microscope.
-
DAPI for nuclear staining.
Procedure:
-
Plate the cells in a multi-well imaging plate.
-
Treat the cells with various concentrations of CAS-12290-201 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and size of TDP-43-GFP aggregates per cell using image analysis software.
-
Assess cell viability in parallel using a standard assay (e.g., MTT or CellTiter-Glo).
Conclusion
The inhibition of VCPIP1 represents a novel and promising strategy for the development of therapeutics for neurodegenerative diseases. The selective inhibitor CAS-12290-201 provides a valuable chemical tool to probe the function of VCPIP1 in pathological contexts. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the efficacy of VCPIP1 inhibition in cellular and in vivo models of neurodegeneration. Further research in this area is poised to shed light on the intricate mechanisms of protein homeostasis and uncover new avenues for treating these devastating disorders.
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TDP-43 Is Intrinsically Aggregation-prone, and Amyotrophic Lateral Sclerosis-linked Mutations Accelerate Aggregation and Increase Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vcpip1-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1 (Valosin-containing protein-interacting protein 1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes, including the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, and in DNA repair.[1] It specifically hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains.[1] Given its involvement in fundamental cellular functions, Vcpip1 has emerged as a potential therapeutic target. Vcpip1-IN-2 (also identified by CAS number 12290-201) is a potent and selective inhibitor of Vcpip1, targeting its catalytic cysteine.[2][3] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and similar compounds.
Principle of the Assay
The in vitro assay described here is a fluorescence-based enzymatic assay. It measures the deubiquitinating activity of Vcpip1 using a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho). In its intact form, the rhodamine 110 dye is quenched. Upon cleavage of the ubiquitin moiety by Vcpip1, rhodamine 110 is released, resulting in a quantifiable increase in fluorescence. The inhibitory effect of a compound like this compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a potent inhibitor of Vcpip1.
| Compound | Target | IC50 | Ki | k_inact | Assay Type | Substrate |
| This compound (CAS-12290-201) | VCPIP1 | 70 nM[2][3] | 15.3 ± 4.6 µM[3] | 0.0792 ± 0.0085 s⁻¹[3] | Fluorescence-based | Ubiquitin-Rhodamine |
Signaling Pathway Involving Vcpip1
Vcpip1 functions in concert with the VCP/p97 ATPase, a key player in protein quality control and cellular homeostasis. The interaction with VCP is crucial for Vcpip1's role in Golgi membrane fusion and reassembly.[4][5][6] Recent studies have also implicated Vcpip1 in the Hippo signaling pathway by regulating the stability of the transcriptional co-activator YAP.[7]
Experimental Workflow
The following diagram illustrates the workflow for the this compound in vitro inhibition assay.
References
- 1. uniprot.org [uniprot.org]
- 2. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vcpip1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Vcpip1-IN-2, a small molecule inhibitor of Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1), in a variety of cell culture applications. This document includes detailed protocols, quantitative data, and visual representations of signaling pathways and experimental workflows to facilitate the successful integration of this inhibitor into your research.
Introduction to Vcpip1
VCPIP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in several critical cellular processes.[1][2] Its functions include the regulation of Golgi apparatus and endoplasmic reticulum reassembly following mitosis, involvement in DNA damage repair, and modulation of innate immune signaling.[1][3][4] VCPIP1 is also implicated in cancer progression through its interaction with the Hippo/YAP signaling pathway.[5] As a key regulator of these pathways, VCPIP1 has emerged as a promising target for therapeutic intervention in various diseases.
Quantitative Data Summary
The following table summarizes the available quantitative data for Vcpip1 inhibitors. This information is crucial for determining the appropriate concentration range for your cell culture experiments.
| Compound Name | Target | IC50 Value | Notes |
| Vcpip1-IN-1 | VCPIP1 | 0.41 µM | Potent inhibitor of VCPIP1.[6][7] |
| CAS-12290-201 | VCPIP1 | 70 nM | A potent and selective covalent probe for VCPIP1.[8] |
Note: The user's query mentioned "this compound". Publicly available information primarily refers to "Vcpip1-IN-1". It is possible that "this compound" is a typo or a less common name. The provided IC50 value is for Vcpip1-IN-1. Researchers should verify the specific inhibitor they are using.
Signaling Pathway
VCPIP1 is involved in multiple signaling pathways. The diagram below illustrates its role in the Hippo/YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. In some cancers, such as pancreatic adenocarcinoma, VCPIP1 has been shown to stabilize the YAP protein by inhibiting its K48-linked polyubiquitination, leading to increased YAP activity and tumor progression.[5]
Caption: Vcpip1's role in the Hippo/YAP signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. It is essential to optimize these protocols for your specific cell line and experimental conditions.
General Workflow for this compound Treatment in Cell Culture
Caption: General experimental workflow for this compound treatment.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Briefly vortex to ensure the compound is fully dissolved.
-
Note: The solubility of Vcpip1-IN-1 is noted to be in DMSO.[6]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A vendor suggests that at -20°C, the solution is stable for 1 month, and at -80°C for 6 months.[6]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
-
Protocol 2: Determination of Optimal Concentration (Dose-Response Assay)
Objective: To determine the effective concentration range of this compound for a specific cell line and phenotype.
Materials:
-
Your cell line of interest (e.g., PANC-1, AsPC-1)[5]
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a range of this compound concentrations in complete cell culture medium. A starting point could be a logarithmic dilution series centered around the known IC50 value (e.g., 0.01, 0.1, 0.4, 1, 10 µM).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Include wells with a vehicle control (DMSO only) and untreated cells.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected biological response.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability. This will help you select appropriate concentrations for subsequent experiments.
-
Protocol 3: Analysis of Target Engagement and Downstream Effects
Objective: To confirm that this compound is engaging its target and affecting downstream signaling pathways.
Materials:
-
Your cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound at the determined optimal concentration
-
PBS (phosphate-buffered saline), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-VCPIP1, anti-YAP, anti-phospho-YAP, anti-ubiquitin, anti-GAPDH or β-actin as a loading control)
Procedure:
-
Cell Treatment:
-
Seed cells in larger format plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration(s) and for the optimized duration. Include a vehicle control.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting according to standard protocols to analyze the protein levels of VCPIP1, YAP, and other relevant pathway components. Changes in protein levels or post-translational modifications (like ubiquitination) can confirm the inhibitor's effect. For instance, inhibition of VCPIP1 is expected to increase the ubiquitination of its substrates.[5]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Inhibitor is inactive. | Ensure proper storage and handling of the inhibitor. Use a fresh aliquot. | |
| High cellular toxicity | Inhibitor concentration is too high. | Use a lower concentration of the inhibitor. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). | |
| Off-target effects. | Consider using a more selective inhibitor if available. Perform control experiments with structurally similar but inactive compounds. |
Disclaimer: this compound is for research use only and is not for use in humans. The information provided here is intended as a guide and should be adapted to your specific experimental needs. Always follow standard laboratory safety procedures.
References
- 1. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. VCPIP1 - Wikipedia [en.wikipedia.org]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VCPIP1-IN-1| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
- 8. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VCPIP1 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of small molecule inhibitors of Valosin Containing Protein Interacting Protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) implicated in critical cellular processes. Due to the likely typographical error in the query "Vcpip1-IN-2", this document focuses on known VCPIP1 inhibitors, such as VCPIP1-IN-1 and CAS-12290-201, and provides protocols to study their effects.
Introduction to VCPIP1
VCPIP1 is a deubiquitinating enzyme that plays a crucial role in several cellular pathways, including post-mitotic Golgi reassembly, DNA repair, innate immune signaling, and the Hippo-YAP signaling pathway.[1] Its involvement in these fundamental processes makes it an attractive therapeutic target for various diseases, including cancer and inflammatory disorders. Small molecule inhibitors of VCPIP1 are valuable tools for elucidating its biological functions and for potential therapeutic development.
Quantitative Data for VCPIP1 Inhibitors
The following table summarizes the reported biochemical potencies of known VCPIP1 inhibitors. The optimal concentration for cell-based experiments should be determined empirically for each cell line and experimental condition, but these values provide a starting point for dose-response studies.
| Compound Name | IC50 Value | Notes |
| VCPIP1-IN-1 | 0.41 µM | A known inhibitor of VCPIP1. |
| CAS-12290-201 | 70 nM | A potent and selective covalent inhibitor that targets the catalytic cysteine of VCPIP1. |
Experimental Protocols
Prior to any experiment, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of the VCPIP1 inhibitor for the specific cell line and assay being used. A typical starting range for cell-based assays could be from 0.1 to 10 times the biochemical IC50 value.
Protocol 1: Determination of Optimal Inhibitor Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of a VCPIP1 inhibitor and establish a working concentration range for subsequent experiments.
Materials:
-
VCPIP1 inhibitor (e.g., VCPIP1-IN-1 or CAS-12290-201)
-
Cell line of interest (e.g., PANC-1 pancreatic cancer cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the VCPIP1 inhibitor in complete medium. A suggested range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO, at the same final concentration as the highest inhibitor dose) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Plot the cell viability (%) against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. For subsequent functional assays, use concentrations that show minimal cytotoxicity.
Protocol 2: Analysis of YAP Protein Stability by Western Blotting
VCPIP1 has been shown to deubiquitinate and stabilize the Hippo pathway effector YAP.[2] This protocol details how to assess changes in YAP protein levels following treatment with a VCPIP1 inhibitor.
Materials:
-
VCPIP1 inhibitor
-
Cell line with active Hippo signaling (e.g., PANC-1)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-YAP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the VCPIP1 inhibitor at the desired concentration (determined from the viability assay) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in YAP protein levels. A decrease in the YAP band intensity upon inhibitor treatment would suggest destabilization of the protein.
Protocol 3: In-Cell Ubiquitination Assay for IRAK1
VCPIP1 can regulate the ubiquitination of IRAK1/2 in the Toll-like receptor (TLR) signaling pathway.[4] This protocol describes how to assess changes in IRAK1 ubiquitination in response to VCPIP1 inhibition.
Materials:
-
VCPIP1 inhibitor
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (lipopolysaccharide)
-
MG132 (proteasome inhibitor)
-
Lysis buffer (containing 1% SDS and protease inhibitors)
-
Immunoprecipitation buffer
-
Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-IRAK1, anti-ubiquitin (or linkage-specific ubiquitin antibodies like anti-K48 or anti-K63)
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Seed cells and treat with the VCPIP1 inhibitor for the desired time.
-
Treat cells with MG132 (e.g., 20 µM) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to activate TLR signaling.
-
Lyse the cells in SDS-containing lysis buffer and boil to denature proteins.
-
Dilute the lysates with immunoprecipitation buffer to reduce the SDS concentration.
-
Immunoprecipitate IRAK1 by incubating the lysates with an anti-IRAK1 antibody overnight at 4°C, followed by incubation with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated IRAK1. An increase in the ubiquitin signal in the inhibitor-treated sample would indicate that VCPIP1 inhibition leads to increased IRAK1 ubiquitination.
Protocol 4: Analysis of Post-Mitotic Golgi Reassembly by Immunofluorescence
VCPIP1 is essential for the reassembly of the Golgi apparatus after mitosis.[5][6] This protocol allows for the visualization of Golgi morphology to assess the impact of VCPIP1 inhibition on this process.
Materials:
-
VCPIP1 inhibitor
-
HeLa or other suitable cell line
-
Cell synchronization agent (e.g., nocodazole)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-GM130 (a cis-Golgi marker)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Synchronize the cells at the G2/M phase border using nocodazole (B1683961).
-
Wash out the nocodazole to allow synchronous entry into mitosis.
-
Add the VCPIP1 inhibitor at different time points after nocodazole release to assess its effect on Golgi reassembly during telophase/cytokinesis.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7][8]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[9]
-
Wash with PBS and block with blocking buffer for 30-60 minutes.[10]
-
Incubate with the primary anti-GM130 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.[7]
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the Golgi morphology using a fluorescence microscope. In control cells, the Golgi will reassemble into its characteristic perinuclear ribbon-like structure. Inhibition of VCPIP1 is expected to result in fragmented and dispersed Golgi structures.
Visualizations
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance" | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 7. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Protocols | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Vcpip1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCPIP1 (Valosin-Containing Protein-Interacting Protein 1) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including post-mitotic Golgi reassembly, DNA repair, and the regulation of key signaling pathways such as the Hippo/YAP pathway. Its involvement in such fundamental cellular functions makes it an attractive target for therapeutic intervention in diseases like cancer. These application notes provide detailed information on the solubility, preparation, and experimental use of VCPIP1 inhibitors, using the potent and selective inhibitor CAS-12290-201 as a representative example, which can be considered a suitable proxy for research purposes in the absence of a commercially available "Vcpip1-IN-2".
Data Presentation
Vcpip1 Inhibitor (CAS-12290-201) Properties
| Property | Value | Reference |
| Synonym | 3-((1-(2-chloroacetyl)azetidin-3-yl)methyl)-7-fluoroquinazolin-4(3H)-one | [1] |
| Molecular Formula | C₁₄H₁₃ClFN₃O₂ | [1] |
| Molecular Weight | 309.72 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| IC₅₀ | 70 nM | [2][3] |
| Solubility | DMSO: 2 mg/mL (warmed) | [1] |
| Storage | 2-8°C | [1] |
Experimental Protocols
Preparation of Vcpip1 Inhibitor Stock Solution
Objective: To prepare a concentrated stock solution of the Vcpip1 inhibitor (e.g., CAS-12290-201) for use in in vitro and cell-based assays.
Materials:
-
Vcpip1 inhibitor (e.g., CAS-12290-201) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Allow the Vcpip1 inhibitor powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). For CAS-12290-201 (MW: 309.72 g/mol ), to make a 10 mM stock, dissolve 3.097 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required to fully dissolve the compound[1].
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To determine the inhibitory activity of a Vcpip1 inhibitor on the enzymatic activity of recombinant VCPIP1 protein using a fluorescent substrate.
Materials:
-
Recombinant human VCPIP1 protein
-
Ubiquitin-Rhodamine 110 substrate
-
Vcpip1 inhibitor stock solution (prepared as described above)
-
Assay buffer (e.g., 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the Vcpip1 inhibitor in assay buffer.
-
In a 384-well plate, add the Vcpip1 inhibitor dilutions. Include a DMSO-only control (vehicle).
-
Add recombinant VCPIP1 protein to each well to a final concentration of 100 nM.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes to 6 hours) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding Ubiquitin-Rhodamine 110 to a final concentration of 500 nM.
-
Immediately measure the fluorescence intensity (Excitation/Emission ≈ 485/535 nm) over time at 37°C.
-
Calculate the reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based VCPIP1 Target Engagement Assay (AlphaLISA)
Objective: To assess the ability of a Vcpip1 inhibitor to engage its target in a cellular context. This protocol is adapted from a general cell-based DUB assay[4][5][6].
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding HA-tagged VCPIP1
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Vcpip1 inhibitor stock solution
-
Cell-permeable ubiquitin probe (e.g., Biotin-Ub-PA)
-
Lysis buffer
-
AlphaLISA anti-HA acceptor beads
-
Streptavidin donor beads
-
AlphaLISA plate reader
Protocol:
-
Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the HA-tagged VCPIP1 plasmid using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with various concentrations of the Vcpip1 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 4 hours).
-
Add the cell-permeable biotinylated ubiquitin probe to the cells and incubate to allow for covalent labeling of active DUBs.
-
Wash the cells with PBS and lyse them.
-
Transfer the cell lysates to a 384-well AlphaLISA plate.
-
Add a mixture of AlphaLISA anti-HA acceptor beads and streptavidin donor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader. A decrease in the AlphaLISA signal indicates inhibition of VCPIP1 activity and successful target engagement by the inhibitor[4][6].
Mandatory Visualizations
Caption: Experimental workflow for Vcpip1 inhibitor preparation and testing.
References
- 1. CAS-12290-201 ≥98% (HPLC) [sigmaaldrich.com]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Vcpip1-IN-2 Treatment in Cells
Disclaimer: Vcpip1-IN-2 is a hypothetical designation for a selective inhibitor of the deubiquitinating enzyme VCPIP1. The following application notes and protocols are provided for research and educational purposes. The experimental parameters are based on published data for known VCPIP1 inhibitors and the established cellular functions of the VCPIP1 protein. Researchers should conduct their own optimization experiments for any new compound.
Introduction
Valosin Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the Ovarian Tumor (OTU) domain family.[1] It plays crucial roles in a variety of fundamental cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA damage repair, and the regulation of key signaling pathways such as Hippo/YAP and innate immunity.[1][2][3] Given its involvement in pathways that are often dysregulated in cancer and other diseases, VCPIP1 has emerged as a promising therapeutic target.
These notes provide a comprehensive guide for utilizing this compound, a potent and selective covalent inhibitor of VCPIP1, to study its effects on cellular functions. The optimal treatment duration is a critical parameter that must be determined empirically for each cell line and experimental endpoint.
This compound: Compound Profile
The characteristics of the hypothetical this compound are based on existing selective inhibitors of VCPIP1, such as CAS-12290-201.[4][5]
| Parameter | Value | Reference |
| Target | Deubiquitinating protein VCPIP1 | [4] |
| Mechanism of Action | Covalent inhibitor targeting the catalytic cysteine | [5] |
| IC₅₀ | ~70 nM (biochemical assay) | [4][5] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store stock solutions at -80°C for up to 6 months | [6] |
Application Notes: Expected Cellular Effects and Treatment Duration
Inhibition of VCPIP1's deubiquitinase activity is expected to impact several cellular pathways. The time required to observe these effects will vary depending on the pathway's turnover rate and the cell type.
| Cellular Process | Expected Phenotype upon Inhibition | Recommended Starting Treatment Duration | Key Biomarkers for Assessment |
| Hippo/YAP Signaling | Increased K48-linked polyubiquitination and degradation of YAP, leading to decreased expression of YAP target genes (e.g., CTGF, CYR61) and reduced cell proliferation. | 12 - 48 hours | p-YAP, total YAP, CTGF, CYR61 |
| Golgi Apparatus Integrity | Fragmentation of the Golgi apparatus due to impaired post-mitotic reassembly. | 18 - 72 hours | GM130, TGN46 (by Immunofluorescence) |
| Cell Proliferation & Viability | Dose- and time-dependent decrease in cell proliferation and viability, particularly in cancer cell lines where VCPIP1 is overexpressed. | 24 - 72 hours | Cell count, CCK-8/MTT assay, EdU incorporation |
| Innate Immune Signaling | Attenuation of TLR4-mediated inflammatory responses. | 6 - 24 hours | Phospho-NF-κB, IRAK1/2 levels, inflammatory cytokine secretion (e.g., IL-6, TNF-α) |
| DNA Damage Response | Potential sensitization to DNA damaging agents due to impaired DNA-protein cross-link repair. | 24 - 48 hours (in combination with DNA damaging agent) | γH2AX foci, cell survival assays |
Optimizing Treatment Duration: The optimal treatment duration is critical for observing the desired biological effect without inducing widespread cellular toxicity.
-
Short-term (1-12 hours): Ideal for studying rapid signaling events, such as changes in protein ubiquitination or phosphorylation.
-
Mid-term (12-48 hours): Suitable for observing changes in protein levels resulting from altered stability and effects on gene expression.[2]
-
Long-term (48-72+ hours): Necessary for assessing effects on cell proliferation, viability, and stable morphological changes like Golgi fragmentation.
A time-course experiment is strongly recommended for each new cell line and assay to determine the optimal incubation period.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol determines the effect of this compound on cell viability over time.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. Recommended starting concentrations: 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for desired treatment durations (e.g., 24, 48, and 72 hours).
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for YAP Stability
This protocol assesses the effect of this compound on the stability of the YAP protein.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-YAP, anti-ubiquitin (K48-specific), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 4 µM) or DMSO for various time points (e.g., 0, 6, 12, 24, 48 hours).[2]
-
To directly assess protein stability, a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can be added for the last few hours of the this compound treatment.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear lysates by centrifugation and determine protein concentration.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunofluorescence for Golgi Morphology
This protocol visualizes the structure of the Golgi apparatus following this compound treatment.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-GM130 (Golgi marker)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound or DMSO for the desired duration (e.g., 24 or 48 hours).
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-GM130 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Visualizations
Caption: VCPIP1-YAP Signaling Axis.
Caption: General Experimental Workflow.
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Protocol for Monitoring Vcpip1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in several cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, and in DNA repair.[1][2] Vcpip1 is also implicated in signaling pathways that are crucial for cell proliferation and survival, such as the Hippo-YAP pathway.[3] Recent studies have demonstrated that Vcpip1 can stabilize the YAP protein by inhibiting its K48-linked polyubiquitination, thereby promoting the progression of certain cancers like pancreatic adenocarcinoma.[3] The inhibition of Vcpip1 is therefore a promising therapeutic strategy, and a robust method to monitor the effects of Vcpip1 inhibitors is essential for drug development and research.
This document provides a detailed protocol for performing a Western blot to assess the inhibition of Vcpip1. The protocol includes steps for cell treatment with a Vcpip1 inhibitor, sample preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Signaling Pathway and Experimental Workflow
To visualize the cellular context and the experimental procedure, the following diagrams are provided.
Caption: Vcpip1-YAP Signaling Pathway Diagram.
Caption: Western Blot Experimental Workflow.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines and specific Vcpip1 inhibitors.
I. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the Vcpip1 inhibitor (e.g., CAS-12290-201) in a suitable solvent like DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentration. A final concentration of 4 µM for 48 hours has been used for pancreatic cancer cells.[4] A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Treatment: Treat the cells with the Vcpip1 inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as the inhibitor-treated samples.
-
(Optional) Positive Control for Ubiquitination: To observe the accumulation of ubiquitinated proteins, treat a separate set of cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM for 4-6 hours) before harvesting.[3]
II. Sample Preparation (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5][6]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) to each dish.[7][8]
-
Harvesting: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5][8]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[6][9]
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix the protein lysates with 4x SDS sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (Vcpip1 is ~135 kDa, YAP is ~65 kDa).[7][10] Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11] A wet or semi-dry transfer system can be used.[12]
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[7]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[7]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest's signal to a loading control (e.g., GAPDH or β-actin) to compare the protein levels between different samples.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Supplier & Cat. No. | Dilution for Western Blot | Incubation Conditions |
| Primary Antibodies | ||||
| anti-Vcpip1 | Rabbit | e.g., Thermo Fisher PA5-85230 | 1:500 - 1:3,000[14] | Overnight at 4°C |
| anti-YAP | Rabbit | e.g., Cell Signaling #14074 | As recommended by manufacturer | Overnight at 4°C |
| anti-Ubiquitin | Mouse | e.g., Santa Cruz sc-8017 | As recommended by manufacturer | Overnight at 4°C |
| anti-GAPDH (Loading Control) | Rabbit | e.g., Cell Signaling #5174 | As recommended by manufacturer | Overnight at 4°C |
| Secondary Antibody | ||||
| anti-Rabbit IgG (HRP-linked) | Goat | e.g., Cell Signaling #7074 | 1:2,000 - 1:10,000 | 1 hour at Room Temp |
| anti-Mouse IgG (HRP-linked) | Horse | e.g., Cell Signaling #7076 | 1:2,000 - 1:10,000 | 1 hour at Room Temp |
Table 2: Experimental Conditions for Vcpip1 Inhibition
| Parameter | Condition | Rationale |
| Cell Line | e.g., PANC-1, AsPC-1 | Pancreatic adenocarcinoma cells with known Vcpip1-YAP signaling.[3] |
| Vcpip1 Inhibitor | CAS-12290-201 | A known inhibitor of Vcpip1.[4] |
| Inhibitor Concentration | 0.1 - 10 µM (Dose-response) | To determine the optimal concentration for Vcpip1 inhibition. |
| Treatment Duration | 24, 48, 72 hours (Time-course) | To determine the optimal duration of inhibitor treatment. |
| Vehicle Control | DMSO | To control for the effects of the solvent used to dissolve the inhibitor. |
| Positive Control | MG132 (10-20 µM, 4-6h) | To induce accumulation of ubiquitinated proteins.[3] |
| Loading Control | GAPDH or β-actin | To ensure equal protein loading across all lanes. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of inhibitors on Vcpip1 and its downstream signaling pathways, thereby facilitating the development of novel therapeutic agents.
References
- 1. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hippo Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of VCPIP1
These application notes provide a detailed protocol for the immunofluorescent staining of Valosin-containing protein-interacting protein 1 (VCPIP1), a deubiquitinating enzyme integral to several critical cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in visualizing the subcellular localization and expression of VCPIP1.
Introduction
Valosin-containing protein-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in a variety of cellular functions.[1][2] It is involved in the reassembly of the Golgi apparatus and the endoplasmic reticulum following mitosis, participates in DNA repair pathways, and modulates innate immune responses.[1][2] VCPIP1 is known to interact with the VCP/p97 ATPase and is essential for VCP-mediated cellular events.[3][4] Its subcellular localization includes the cytoplasm, nucleus, Golgi apparatus, and the endoplasmic reticulum.[1][2][5] Given its involvement in fundamental cellular processes and its association with diseases, the study of VCPIP1's expression and localization is of significant interest.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and conditions for commercially available VCPIP1 antibodies validated for immunofluorescence. Researchers should note that optimal conditions may vary depending on the specific antibody, cell line, and experimental setup, and therefore, titration is recommended.
| Antibody/Supplier | Host/Clonality | Recommended Dilution | Cell Line Example | Fixation Method | Reference/Source |
| Anti-VCPIP1 (A34938) | Rabbit Polyclonal | 1:200 | A431 | Methanol | [6] |
| VCPIP1 Polyclonal Antibody (PA5-85230) | Rabbit Polyclonal | 1:500 | HeLa | 100% Methanol | [7] |
| anti-VCPIP1 antibody (sc-515291) | Mouse | Not specified | AsPC-1, PANC-1 | 4% Paraformaldehyde | [8] |
| VCPIP1 Polyclonal antibody (17802-1-AP) | Rabbit Polyclonal | 1:50-1:500 (for IHC) | MCF7 (WB) | Not specified for IF | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving VCPIP1 and the general experimental workflow for immunofluorescence staining.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization. It is based on methods described in published literature.[8][10]
Materials and Reagents:
-
Cells: A431, HeLa, AsPC-1, or PANC-1 cells; VCPIP1 knockout (KO) cell line for negative control.[3][6][7][8][11]
-
Coverslips: Sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit or Mouse anti-VCPIP1 antibody. (See table above for examples).
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488, 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
Procedure:
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to 50-70% confluency.
-
-
Fixation:
-
Permeabilization:
-
After fixation, wash the cells three times with PBS for 5 minutes each.
-
If using PFA fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[8] (Note: Methanol fixation also permeabilizes the cells, so this step can be skipped).
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VCPIP1 antibody in the blocking buffer to the desired concentration (e.g., 1:200 or 1:500).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Perform a final brief wash with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Controls and Expected Results
-
Positive Control: Use a cell line known to express VCPIP1, such as HeLa or A431.[6][7]
-
Negative Control:
-
VCPIP1 KO Cells: The most robust negative control is a validated VCPIP1 knockout cell line, which should show no specific staining.[3][11]
-
Secondary Antibody Only: An additional control where the primary antibody is omitted should be included to check for non-specific binding of the secondary antibody.
-
-
Expected Staining Pattern: VCPIP1 is expected to show a predominantly cytoplasmic localization, with potential staining in the nucleus and perinuclear structures corresponding to the Golgi and ER.[1][2][5][8] The staining pattern may vary depending on the cell cycle stage and cell type.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | Primary antibody concentration too low. | Optimize antibody concentration through titration. |
| Inefficient permeabilization. | Increase permeabilization time or use a different detergent. | |
| Low protein expression in the cell line. | Use a positive control cell line with known high expression. | |
| High Background | Primary antibody concentration too high. | Decrease antibody concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., normal serum from the host species of the secondary antibody). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody is binding non-specifically. | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. |
| Fixation artifact. | Test different fixation methods (e.g., PFA vs. Methanol). |
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 - Wikipedia [en.wikipedia.org]
- 6. Anti-VCPIP1 Antibody (A34938) | Antibodies.com [antibodies.com]
- 7. VCPIP1 Polyclonal Antibody (PA5-85230) [thermofisher.com]
- 8. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptgcn.com [ptgcn.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for High-Throughput Screening of Vcpip1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in a variety of cellular processes. Its functions include the reassembly of the Golgi apparatus and endoplasmic reticulum, DNA repair, and the regulation of key signaling pathways such as the Hippo/YAP pathway.[1][2][3][4] Given its involvement in diseases like cancer, VCPIP1 has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting VCPIP1, with a focus on a potent and selective inhibitor, referred to here as Vcpip1-IN-2 (CAS-12290-201). A related inhibitor, Vcpip1-IN-1, is also mentioned. These protocols are designed to be adaptable for various HTS platforms and include both biochemical and cell-based assays.
Quantitative Data for VCPIP1 Inhibitors
The following table summarizes the quantitative data for known VCPIP1 inhibitors, providing a baseline for comparison in screening campaigns.
| Compound Name | Alias | IC50 | Ki | k_inact_ | Notes |
| This compound | CAS-12290-201 | 70 nM[5] | 15.3 µM[5] | 0.0792 s⁻¹[5] | A potent and selective covalent inhibitor of VCPIP1.[5][6][7] |
| Vcpip1-IN-1 | Compound 001 | 0.41 µM[8] | N/A | N/A | A known inhibitor of VCPIP1.[8] |
Signaling Pathways and Experimental Workflows
Understanding the cellular context of VCPIP1 is crucial for designing effective screening assays. The following diagrams illustrate key signaling pathways involving VCPIP1 and a general workflow for an HTS campaign.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. VCPIP1 - Wikipedia [en.wikipedia.org]
- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS-12290-201 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Administration of VCPIP1 Inhibitors in Mouse Models: Current Landscape and Future Directions
A comprehensive review of the current scientific literature reveals a notable absence of established protocols for the in vivo administration of Vcpip1-IN-2 or any other specific small molecule inhibitor of Valosin-containing protein-interacting protein 1 (VCPIP1) in mouse models. While research has begun to elucidate the critical roles of VCPIP1 in various cellular processes and disease models through genetic approaches, the preclinical development of specific chemical inhibitors for in vivo use is not yet documented in publicly available research.
This report summarizes the existing knowledge on VCPIP1's function and the insights gained from mouse models with genetic deletion of Vcpip1. It also highlights the current status of small molecule inhibitors of VCPIP1, underscoring the gap in in vivo experimental data.
Understanding VCPIP1: A Key Deubiquitinating Enzyme
VCPIP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in several fundamental cellular processes. It is known to interact with the AAA-ATPase p97/VCP and is involved in:
-
Golgi Apparatus and Endoplasmic Reticulum Reassembly: VCPIP1 is essential for the structural reorganization of these organelles after cell division.
-
DNA Damage Repair: It participates in the cellular response to DNA damage, a critical process for maintaining genomic stability.
-
Innate Immune Signaling: Recent studies have implicated VCPIP1 as a positive regulator of Toll-like receptor 4 (TLR4) signaling, suggesting its involvement in the innate immune response to infection.[1]
-
Cancer Progression: Research has shown that VCPIP1 may play a role in the progression of certain cancers, such as pancreatic adenocarcinoma, by modulating signaling pathways like the Hippo/YAP pathway.[2]
Insights from Vcpip1 Knockout Mouse Models
While pharmacological inhibition studies in vivo are lacking, research using genetically modified mouse models where the Vcpip1 gene has been knocked out has provided valuable insights into its physiological functions. These studies have demonstrated that the absence of VCPIP1 can lead to specific phenotypes, offering clues to the potential effects of its inhibition. For instance, studies on VCPIP1-deficient mice have shown alterations in immune responses.[1]
The Landscape of VCPIP1 Small Molecule Inhibitors
Several small molecule inhibitors targeting VCPIP1 have been identified and characterized in vitro. These include compounds such as Vcpip1-IN-1 and CAS-12290-201 .[3]
| Inhibitor | IC50 | Remarks |
| Vcpip1-IN-1 | 0.41 µM | Identified as a VCPIP1 inhibitor. |
| CAS-12290-201 | 70 nM | Described as a potent and selective covalent inhibitor of VCPIP1.[3] |
Despite the promising in vitro potency of these compounds, there are currently no published studies detailing their use in animal models. Key information required for in vivo administration, such as pharmacokinetic profiles, optimal dosage, administration routes, and potential toxicity, remains undetermined.
Signaling Pathways Involving VCPIP1
Understanding the signaling pathways in which VCPIP1 participates is crucial for predicting the potential effects of its inhibition. As a VCP-interacting protein and a deubiquitinase, VCPIP1 is situated at the crossroads of protein homeostasis, organelle biogenesis, and cellular signaling.
Caption: VCPIP1 signaling network.
Experimental Workflow for Future In Vivo Studies
The development of in vivo protocols for a novel inhibitor like this compound would necessitate a systematic series of preclinical studies. The following diagram outlines a logical experimental workflow that researchers would typically follow.
Caption: Preclinical development workflow.
Conclusion and Future Perspectives
The exploration of VCPIP1 as a therapeutic target is an emerging field with significant potential. The development of potent and selective small molecule inhibitors is a critical first step. However, the translation of these in vitro tools to in vivo research settings requires rigorous preclinical evaluation.
Currently, the lack of published data on the administration of this compound or any other specific VCPIP1 inhibitor in mouse models prevents the creation of detailed application notes and protocols. As research in this area progresses, it is anticipated that such data will become available, paving the way for in vivo studies to validate VCPIP1 as a druggable target for a range of diseases. Researchers, scientists, and drug development professionals are encouraged to monitor the scientific literature for forthcoming studies that address this knowledge gap.
References
- 1. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Vcpip1 Deubiquitinase Activity with an Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in a variety of cellular processes. These include the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA repair, and the regulation of signaling pathways.[1][2][3] Vcpip1 specifically hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains, thereby reversing protein ubiquitination and regulating protein stability and function.[1][3] Given its involvement in crucial cellular functions and its association with diseases such as cancer, Vcpip1 has emerged as a promising target for therapeutic intervention.[1][4][5]
These application notes provide detailed protocols for measuring the deubiquitinase activity of Vcpip1 and for screening and characterizing Vcpip1 inhibitors using a fluorescence-based assay.
Signaling Pathway and Experimental Workflow
The activity of Vcpip1 is intrinsically linked to the function of the AAA-ATPase VCP (also known as p97). VCP recognizes and unfolds ubiquitinated substrates, presenting them for deubiquitination by associated DUBs like Vcpip1.[6][7][8] VCP has been shown to stimulate the DUB activity of Vcpip1.[9][6][7][8][10] The general workflow for assessing Vcpip1 activity and its inhibition involves the use of a fluorogenic ubiquitin substrate. Cleavage of the substrate by Vcpip1 results in a measurable increase in fluorescence, which can be quenched by an effective inhibitor.
Vcpip1 in the Cellular Context.
Vcpip1 Inhibitor Screening Workflow.
Data Presentation: Vcpip1 Inhibitor Potency
The following table summarizes the inhibitory potency of a known Vcpip1 inhibitor. This data is essential for comparing the efficacy of newly developed compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| CAS-12290-201 | Vcpip1 | Biochemical (Ub-Rho) | 70 | [11] |
Experimental Protocols
Protocol 1: Recombinant Vcpip1 Deubiquitinase Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of recombinant Vcpip1 using a ubiquitin-rhodamine 110 (Ub-Rho) substrate.
Materials:
-
Recombinant Human Vcpip1 (e.g., from Sf9 insect cells)[12]
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP[11]
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/535 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2x working solution of recombinant Vcpip1 (e.g., 200 nM) in Assay Buffer.[11]
-
Prepare a 2x working solution of Ub-Rho substrate in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Equilibrate all reagents to room temperature before use.
-
-
Assay Setup:
-
Add 5 µL of Assay Buffer to the control wells (no enzyme).
-
Add 5 µL of the 2x Vcpip1 working solution to the sample wells.
-
Initiate the reaction by adding 5 µL of the 2x Ub-Rho substrate solution to all wells.
-
The final reaction volume will be 10 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2-5 minutes for a total of 60-120 minutes (kinetic reading).[13] Alternatively, for an endpoint assay, incubate the plate at room temperature for a set time (e.g., 60 minutes) and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells (no enzyme) from the sample wells.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity (V₀). The V₀ is the slope of the linear portion of the curve.
-
Vcpip1 activity is proportional to the calculated V₀.
-
Protocol 2: Screening and IC50 Determination of Vcpip1 Inhibitors
This protocol outlines the procedure for screening potential Vcpip1 inhibitors and determining their half-maximal inhibitory concentration (IC50).
Materials:
-
All materials from Protocol 1
-
Test inhibitor compounds dissolved in DMSO
-
DMSO (for vehicle control)
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Further dilute the inhibitor solutions in Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solutions or DMSO (for vehicle control) to the respective wells.
-
Add 2.5 µL of the 2x Vcpip1 working solution to all wells except the no-enzyme control wells (add 2.5 µL of Assay Buffer instead).
-
Pre-incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction and Measurement:
-
Initiate the deubiquitinase reaction by adding 5 µL of the 2x Ub-Rho substrate solution to all wells.
-
Measure the fluorescence intensity as described in Protocol 1 (kinetic or endpoint).
-
-
Data Analysis and IC50 Determination:
-
Calculate the percentage of Vcpip1 activity for each inhibitor concentration relative to the vehicle control (DMSO).
-
% Activity = [(Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescencevehicle - Fluorescenceno enzyme)] x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Activity
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Vcpip1 activity.[14]
-
Logical Relationships in Inhibition Assay
Logic of the Vcpip1 Inhibition Assay.
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branching via K11 and K48 Bestows Ubiquitin Chains with a Unique Interdomain Interface and Enhanced Affinity for Proteasomal Subunit Rpn1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the coupling between VCP, an essential unfoldase, and a deubiquitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating VCPIP1 Inhibition
Disclaimer: Information regarding a specific molecule designated "Vcpip1-IN-2" is not currently available in public scientific literature. The following technical support guide is designed for researchers and drug development professionals investigating the inhibition of the protein VCPIP1 (Valosin Containing Protein Interacting Protein 1) . The troubleshooting guides and FAQs address potential issues that may be encountered during the experimental validation of any putative VCPIP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the VCPIP1 protein?
A1: VCPIP1, also known as VCIP135, is a deubiquitinating enzyme (DUB) with a key role in several cellular processes. Its primary functions include regulating the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis.[1][2][3] It is also involved in DNA repair pathways, specifically in response to DNA-protein cross-links.[1][2] VCPIP1 accomplishes these roles by hydrolyzing 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains from target proteins.[1]
Q2: Which signaling pathways is VCPIP1 known to be involved in?
A2: VCPIP1 is implicated in multiple signaling and cellular pathways, including:
-
Golgi and ER reassembly: It is essential for the p97/VCP-mediated membrane fusion events required for the structural maintenance of these organelles.[1][3][4]
-
DNA Damage Response: Upon DNA damage, VCPIP1 is phosphorylated by ATM or ATR and translocates to the nucleus to deubiquitinate SPRTN, a key factor in DNA-protein cross-link repair.[1][2]
-
Hippo-YAP Signaling: Recent studies have shown that VCPIP1 can stabilize the YAP protein by inhibiting its K48-linked polyubiquitination, thereby promoting pancreatic adenocarcinoma progression.[5]
-
Innate Immune Response: VCPIP1 can act as a positive regulator of TLR4 signaling by reducing the ubiquitination and subsequent degradation of IRAK1/2, suggesting it as a potential target for inflammatory diseases.[6]
Q3: What are the potential therapeutic implications of inhibiting VCPIP1?
A3: Given its roles in cancer progression and inflammatory responses, inhibiting VCPIP1 could be a promising therapeutic strategy. For example, in pancreatic adenocarcinoma, where VCPIP1 is often elevated, its inhibition could hamper tumor progression by destabilizing the oncogenic protein YAP.[5] Furthermore, targeting VCPIP1 might be beneficial in treating inflammatory conditions by dampening the TLR4-mediated innate immune response.[6]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed after treatment with a candidate VCPIP1 inhibitor.
-
Question: My cell line shows a sharp decrease in viability at low concentrations of my test compound, which is unexpected. What could be the cause?
-
Answer: High cytotoxicity could be due to several factors:
-
Off-target effects: The inhibitor might be affecting other essential cellular proteins or pathways. Valosin-Containing Protein (VCP), a key interactor of VCPIP1, is itself a target for cancer therapeutics, and its inhibition is known to induce ER stress and apoptosis.[7] Your compound could be inadvertently targeting VCP or other critical deubiquitinases.
-
Disruption of essential cellular processes: VCPIP1 is crucial for Golgi and ER reassembly after mitosis.[1][3] Potent inhibition of this process could lead to mitotic catastrophe and cell death.
-
Cell-line specific sensitivity: The genetic background of your cell line might confer increased sensitivity to the disruption of the pathways regulated by VCPIP1.
Troubleshooting Steps:
-
Perform a counterscreen against a panel of other deubiquitinases and VCP to assess selectivity.
-
Conduct cell cycle analysis to determine if cells are arresting at a specific phase, which might indicate mitotic issues.
-
Use a lower-expressing VCPIP1 cell line or a VCPIP1 knockout/knockdown cell line as a control to see if the cytotoxic effect is dependent on the presence of the target protein.
-
Issue 2: No significant effect on downstream pathways (e.g., Hippo-YAP signaling) after treatment.
-
Question: I've treated my pancreatic cancer cells with a putative VCPIP1 inhibitor, but I'm not seeing the expected decrease in YAP protein levels or its target genes. Why might this be?
-
Answer: A lack of downstream effects could stem from several experimental variables:
-
Insufficient target engagement: The compound may have poor cell permeability or may not be reaching a high enough intracellular concentration to effectively inhibit VCPIP1.
-
Redundant pathways: Other deubiquitinases might be compensating for the loss of VCPIP1 activity in the context of YAP regulation in your specific cell model.
-
Incorrect time points: The effect on YAP stability might be transient or delayed. You may need to perform a time-course experiment to capture the optimal window for observing changes.
-
Catalytic activity independence: Some functions of VCPIP1 have been shown to be independent of its catalytic deubiquitinase activity.[5][6] If your inhibitor only targets the catalytic site, it may not affect these non-catalytic functions.
Troubleshooting Steps:
-
Verify target engagement using a cellular thermal shift assay (CETSA) or by developing a target-specific biomarker assay.
-
Measure the expression levels of other DUBs that might be involved in YAP regulation.
-
Perform a time-course experiment, analyzing YAP protein levels and target gene expression (e.g., CTGF, CYR61) at multiple time points post-treatment.[5]
-
Investigate if the protein-protein interaction between VCPIP1 and YAP is disrupted, in addition to assessing catalytic inhibition.
-
Data Presentation Tables
The following table templates are provided to help structure your experimental data for assessing the cytotoxicity and selectivity of a candidate VCPIP1 inhibitor.
Table 1: Cytotoxicity Profile of a Candidate VCPIP1 Inhibitor
| Cell Line | IC50 (µM) | Maximum Inhibition (%) | Assay Type (e.g., CellTiter-Glo) |
| PANC-1 | |||
| AsPC-1 | |||
| Non-cancerous cell line (e.g., hTERT-RPE1) |
Table 2: Off-Target Activity Profile
| Target | IC50 (µM) | Assay Type | Notes |
| VCPIP1 | Biochemical/Cellular | Primary Target | |
| VCP/p97 | ATPase Activity Assay | Key interactor | |
| USP7 | DUB Activity Assay | Common off-target for DUB inhibitors | |
| USP14 | DUB Activity Assay | Proteasome-associated DUB | |
| Another related OTU DUB | DUB Activity Assay | Assess family selectivity |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the candidate VCPIP1 inhibitor. Add the compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Immunofluorescence Staining for Golgi Morphology
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the candidate VCPIP1 inhibitor or a known Golgi-disrupting agent (e.g., Brefeldin A) as a positive control for the desired duration.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a Golgi marker (e.g., GM130 or TGN46) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Analysis: Acquire images using a fluorescence microscope and analyze for Golgi fragmentation or dispersal, which would be an expected phenotype upon potent VCPIP1 inhibition.[4]
Visualizations
Caption: VCPIP1's role in post-mitotic Golgi reassembly.
Caption: VCPIP1 promotes YAP stability in the Hippo pathway.
References
- 1. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. VCPIP1 - Wikipedia [en.wikipedia.org]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-2 degradation and stability issues
Introduction:
Welcome to the technical support center for researchers working with Valosin-containing protein-interacting protein 1 (VCPIP1). Please note that our initial search for "Vcpip1-IN-2" did not yield information on a specific chemical compound with that designation. The following resources are focused on the VCPIP1 protein and address common questions and challenges related to its stability, degradation, and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of VCPIP1 and how is its stability regulated?
VCPIP1 is a deubiquitinating enzyme (DUB) that plays crucial roles in several cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and regulation of signaling pathways.[1][2][3] Its stability and function are intricately linked to its interaction with the AAA+ ATPase VCP/p97.[1][4][5] VCPIP1's activity can be stimulated by its interaction with VCP, which is independent of VCP's ATPase activity.[6][7] Cellularly, VCPIP1 can regulate the stability of other proteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. For example, it stabilizes the YAP protein by inhibiting K48-linked polyubiquitination.[8]
Q2: I am observing rapid degradation of my purified VCPIP1 protein. What are the potential causes and solutions?
Rapid degradation of purified VCPIP1 can be due to several factors:
-
Protease Contamination: Ensure the use of a comprehensive protease inhibitor cocktail during all purification steps.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the storage buffer are critical. While specific optimal conditions for VCPIP1 are not detailed in the provided literature, a common starting point for DUBs is a buffer containing Tris or HEPES at a pH between 7.4 and 8.0, with physiological salt concentrations (e.g., 150 mM NaCl) and a reducing agent like DTT or TCEP to prevent oxidation.
-
Lack of Stabilizing Interactors: VCPIP1's stability is enhanced by its interaction with VCP.[1][4] If you are working with isolated VCPIP1, its stability may be lower than when it is in a complex. Consider co-purification with VCP if your experimental design allows.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and degradation. Aliquot the purified protein into single-use volumes and store at -80°C.
Q3: My in-cell experiments show variable levels of VCPIP1. What could be influencing its expression and stability?
Cellular levels of VCPIP1 can be influenced by:
-
Cell Cycle Stage: VCPIP1 is involved in post-mitotic events, so its expression or localization may vary with the cell cycle.[2]
-
Signaling Pathways: VCPIP1 is involved in the Hippo/YAP and TLR4 signaling pathways.[8][9] Activation or inhibition of these pathways could modulate VCPIP1 expression or post-translational modifications affecting its stability.
-
Cellular Stress: As VCPIP1 is involved in DNA repair, its expression or activity might be altered in response to DNA damaging agents.[3]
Troubleshooting Guides
Guide 1: Low Yield of Recombinant VCPIP1
| Symptom | Possible Cause | Suggested Solution |
| Low expression levels in E. coli | Codon usage mismatch between human VCPIP1 and E. coli. | Use an E. coli strain engineered for the expression of eukaryotic proteins (e.g., Rosetta™). Optimize expression conditions (temperature, induction time, IPTG concentration). |
| Protein is insoluble (found in inclusion bodies) | Improper folding of the protein. | Try expressing the protein at a lower temperature (e.g., 16-20°C) for a longer period. Co-express with chaperones or VCP to aid in proper folding. Use a solubility-enhancing tag (e.g., GST, MBP) that can be cleaved off after purification. |
| Loss of protein during purification steps | Non-optimal buffer composition leading to precipitation. VCPIP1 sticking to columns or tubing. | Ensure all buffers contain a reducing agent and a non-ionic detergent at a low concentration. Perform a buffer screen to identify optimal pH and salt concentrations. |
Guide 2: Inconsistent Results in Co-Immunoprecipitation (Co-IP) with VCPIP1
| Symptom | Possible Cause | Suggested Solution |
| Failure to pull down known interactors (e.g., VCP) | Disruption of the interaction by lysis or wash buffers. | Use a milder lysis buffer with non-ionic detergents. Optimize the salt concentration in wash buffers to reduce non-specific binding without disrupting the specific interaction. |
| High background/non-specific binding | Inadequate blocking or overly stringent lysis conditions. | Pre-clear your lysate with beads before adding the specific antibody. Increase the number of washes and/or the stringency of the wash buffer. |
| VCPIP1 appears degraded on Western blot | Proteolytic activity during the Co-IP procedure. | Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the procedure. |
Data and Protocols
Table 1: Key Interacting Partners of VCPIP1
| Interacting Protein | Cellular Process | Reference |
| VCP/p97 | Golgi reassembly, protein homeostasis, DNA repair | [1][2][4][5] |
| YAP | Hippo signaling pathway, cell proliferation | [8] |
| IRAK1/2 | Innate immune response (TLR4 signaling) | [9] |
| p47 | Golgi reassembly | [4][5] |
| STX5A | Golgi reassembly | [3] |
| SPRTN | DNA-protein cross-link repair | [3] |
Experimental Protocol: Studying VCPIP1 Protein Stability in Cell Culture
This protocol is a general guideline for investigating the stability of endogenous or overexpressed VCPIP1 in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., PANC-1, AsPC-1)[8]
-
Complete cell culture medium
-
Cycloheximide (B1669411) (CHX) solution (e.g., 100 µM in DMSO)[8]
-
MG132 solution (e.g., 10 µM in DMSO)[8]
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against VCPIP1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If applicable, transfect cells with a VCPIP1 expression vector or siRNA.
-
Treat the cells with 100 µM cycloheximide to inhibit protein synthesis. For proteasome inhibition experiments, treat a parallel set of cells with 10 µM MG132 for 12 hours prior to and during the CHX time course.[8]
-
-
Time Course Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
To harvest, wash the cells with ice-cold PBS and then add lysis buffer.
-
-
Protein Extraction and Quantification:
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against VCPIP1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for VCPIP1 at each time point.
-
Normalize the VCPIP1 signal to a loading control (e.g., GAPDH, β-actin).
-
Plot the relative VCPIP1 levels against time to determine the protein's half-life.
-
Visualizations
Caption: Role of VCPIP1 in the Ubiquitin-Proteasome System.
Caption: VCPIP1 stabilizes YAP in the Hippo signaling pathway.
Caption: Experimental workflow for protein stability assay.
References
- 1. Distinct modes of coupling between VCP, an essential unfoldase, and deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
- 8. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vcpip1-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Vcpip1-IN-2, a small molecule inhibitor of Valosin-containing protein-interacting protein 1 (VCPIP1). Given that "this compound" may be used interchangeably with other VCPIP1 inhibitors in literature and supplier catalogs, this guide incorporates data from well-characterized VCPIP1 inhibitors such as VCPIP1-IN-1 and CAS-12290-201 to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound and its analogs are inhibitors of the deubiquitinating enzyme (DUB) VCPIP1.[1][2][3] Some potent VCPIP1 inhibitors, like CAS-12290-201, act as covalent inhibitors by specifically targeting the catalytic cysteine (C219) in the OTU domain of VCPIP1.[4] This covalent modification irreversibly inactivates the enzyme, preventing it from cleaving ubiquitin chains from its substrates. The inhibition of VCPIP1 can affect various cellular processes, including Golgi reassembly, DNA repair, and signaling pathways like the Hippo/YAP pathway.[5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years is suggested for similar compounds).[2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to use freshly opened, anhydrous DMSO for reconstitution, as hygroscopic DMSO can affect compound solubility and stability.[2]
Q3: In which cellular pathways has VCPIP1 inhibition been shown to be effective?
A3: Inhibition of VCPIP1 has been demonstrated to impact several key cellular pathways. Notably, it has been shown to hamper pancreatic adenocarcinoma progression by destabilizing the YAP protein within the Hippo signaling pathway.[5] VCPIP1 is also essential for VCP-mediated reassembly of the Golgi apparatus after mitosis and plays a role in the formation of the transitional endoplasmic reticulum.[6][8] Furthermore, VCPIP1 is involved in the DNA damage response.[6]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors related to compound handling, experimental design, and cellular context.
Q4: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A4: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Compound Stability: As a covalent inhibitor, this compound's reactive nature can make it susceptible to degradation, especially in aqueous solutions or after multiple freeze-thaw cycles. Always use freshly prepared dilutions from a properly stored stock solution.
-
Incubation Time: The apparent IC50 of an irreversible covalent inhibitor is highly dependent on the incubation time. Longer incubation times will generally result in lower IC50 values as more of the target protein becomes covalently modified. Ensure that the incubation time is consistent across all experiments.
-
Cell Density and Health: The density and metabolic state of your cells can influence the effective concentration of the inhibitor. Higher cell densities may require higher concentrations of the inhibitor. Ensure consistent cell seeding densities and monitor cell health to avoid artifacts.
-
Assay Conditions: Factors such as serum concentration in the media, pH, and temperature can affect inhibitor stability and activity. Standardize these conditions rigorously in your experimental protocol.
Q5: The inhibitory effect of this compound seems to diminish over the course of our multi-day experiment. Why is this happening?
A5: The diminishing effect of a covalent inhibitor in a multi-day experiment is often due to:
-
Target Protein Turnover: Cells will continue to synthesize new VCPIP1 protein. As the initially inhibited protein is degraded and replaced by newly synthesized, active protein, the overall inhibitory effect will decrease. To maintain inhibition in long-term studies, repeated dosing of the inhibitor may be necessary.
-
Inhibitor Instability: The inhibitor may not be stable in culture medium at 37°C for extended periods. Consider performing media changes with fresh inhibitor at regular intervals.
-
Cellular Efflux: Cells may actively pump the inhibitor out through efflux pumps, reducing its intracellular concentration over time.
Q6: We suspect that this compound might be causing off-target effects in our cells. How can we verify this?
A6: Distinguishing on-target from off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If available, use another VCPIP1 inhibitor with a different chemical scaffold to see if it phenocopies the results of this compound.
-
Rescue Experiments: Overexpress a form of VCPIP1 that is resistant to the inhibitor (e.g., with a mutated catalytic cysteine, C219A) in your cells. If the observed phenotype is rescued, it is likely an on-target effect.
-
Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to deplete VCPIP1. The resulting phenotype should be similar to that observed with inhibitor treatment if the effect is on-target.[5]
-
Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) can be used to assess the selectivity of the inhibitor across the entire proteome, identifying other deubiquitinases or enzymes that it may target.[4]
Data Presentation
Table 1: Potency of Characterized VCPIP1 Inhibitors
| Inhibitor Name | IC50 Value | Mechanism of Action | Notes |
| VCPIP1-IN-1 | 0.41 µM[2] | VCPIP1 inhibitor[2] | Potent inhibitor for in vitro studies. |
| CAS-12290-201 | 70 nM[3][4] | Covalent, selective inhibitor[3][4] | Targets the catalytic cysteine of VCPIP1 with high selectivity.[4] |
Experimental Protocols
Protocol 1: In Vitro Deubiquitination (DUB) Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant VCPIP1 enzyme.
-
Reagents and Materials:
-
Recombinant human VCPIP1 enzyme
-
Ubiquitin substrate (e.g., di-ubiquitin or a fluorogenic ubiquitin-AMC substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well assay plate (black, for fluorescence assays)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO control).
-
Add 80 µL of recombinant VCPIP1 (e.g., at a final concentration of 10 nM) to each well and mix.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the reaction by adding 10 µL of the ubiquitin substrate (e.g., to a final concentration of 100 nM).
-
Immediately begin monitoring the reaction kinetics (e.g., increase in fluorescence for a ubiquitin-AMC substrate) using a plate reader at regular intervals for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot for YAP Stability)
This protocol is based on the finding that VCPIP1 inhibition leads to YAP destabilization.[5]
-
Reagents and Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control[5]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-YAP, anti-VCPIP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Optional: Include a positive control for protein degradation by treating cells with a known stimulus, and a negative control where degradation is blocked with MG132.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE using equal amounts of total protein per lane, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP, VCPIP1, and the loading control, followed by appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities to determine the effect of this compound on YAP protein levels. A dose-dependent decrease in YAP protein would indicate successful on-target activity.
-
Visualizations
Caption: VCPIP1's role in the Hippo/YAP pathway and the effect of this compound.
Caption: A typical experimental workflow for testing this compound efficacy.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VCPIP1 antibody - 100 µg | Lab M Gentaur [labm.com]
Technical Support Center: Troubleshooting VCPIP1 Protein Solubility and Activity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with recombinant VCPIP1 (Valosin Containing Protein Interacting Protein 1) protein.
Frequently Asked Questions (FAQs)
Q1: What is VCPIP1 and what is its primary function?
VCPIP1, also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes.[1][2] Its primary known function is to interact with the AAA+ ATPase p97/VCP. This interaction is essential for the post-mitotic reassembly of the Golgi apparatus and the endoplasmic reticulum.[1][3] VCPIP1 is also involved in DNA repair and the regulation of protein stability through its deubiquitinase activity.[1][4]
Q2: I'm having trouble getting my recombinant VCPIP1 protein to dissolve. What solvents are recommended?
For initial reconstitution of lyophilized recombinant VCPIP1, it is recommended to use a high-purity sterile buffer. A common starting point would be a buffer similar to its storage or purification buffer, such as a Tris or HEPES-based buffer at a physiological pH (e.g., 50 mM HEPES, pH 7.5, 300 mM KCl, 20 mM imidazole, 5% glycerol (B35011), 5 mM β-mercaptoethanol).[5] Avoid using harsh organic solvents as they will denature the protein. If you are working with a commercially available VCPIP1 protein, always follow the manufacturer's instructions on the product datasheet for reconstitution.
Q3: My VCPIP1 protein seems to be precipitating after thawing. How can I prevent this?
Protein precipitation after a freeze-thaw cycle is often due to aggregation. Here are several tips to prevent this:
-
Aliquot: Upon receiving or preparing your VCPIP1 protein, aliquot it into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Use a Cryoprotectant: Ensure your storage buffer contains a cryoprotectant like glycerol (a concentration of 10-50% is common) to prevent aggregation during freezing.[6]
-
Flash Freeze: Freeze your aliquots quickly using liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer for long-term storage.
-
Thaw Properly: Thaw the protein aliquot quickly in a room temperature water bath and then immediately place it on ice. Do not leave the protein at room temperature for extended periods.
-
Centrifuge: Before use, centrifuge the thawed aliquot at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any small aggregates that may have formed.[7] Carefully transfer the supernatant to a new tube.
Q4: What are the optimal storage conditions for recombinant VCPIP1?
For long-term storage, recombinant VCPIP1 should be stored at -80°C in a buffer containing a cryoprotectant.[6][8] For short-term storage (a few days), it can be kept at 4°C.[8][9] Always refer to the product-specific datasheet for the manufacturer's recommendations. Repeated freeze-thaw cycles should be strictly avoided.[8]
Troubleshooting Guides
Issue 1: Protein Aggregation Observed During Experiment
You notice your VCPIP1 solution becoming cloudy or see a visible precipitate forming during your assay setup.
Possible Causes & Solutions:
-
Suboptimal Buffer Conditions: The pH or ionic strength of your experimental buffer may be promoting aggregation.[10][11]
-
High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of aggregation.[10]
-
Solution: Perform your experiment at the lowest protein concentration that still yields a reliable signal. If a high concentration is necessary, consider adding stabilizing excipients to your buffer (see table below).
-
-
Temperature Instability: Some proteins are sensitive to temperature fluctuations.
-
Solution: Keep the protein on ice as much as possible during your experimental setup. If your experiment is performed at a higher temperature (e.g., 37°C), minimize the incubation time if possible.[11]
-
-
Oxidation: If your VCPIP1 contains exposed cysteine residues, they can form disulfide bonds, leading to aggregation.
-
Solution: Include a reducing agent like DTT or TCEP (typically 1-5 mM) in your buffers to prevent oxidation.[6]
-
Data Presentation
Table 1: Recommended Buffer Components for VCPIP1 Stability
| Component | Typical Concentration | Purpose | Notes |
| Buffering Agent | 20-50 mM | Maintain a stable pH | HEPES, Tris |
| pH | 7.2 - 8.0 | Avoid isoelectric point | Optimal pH may be experiment-dependent |
| Salt | 50-500 mM | Maintain ionic strength, prevent non-specific interactions | NaCl or KCl |
| Cryoprotectant | 10-50% (v/v) | Prevent aggregation during freeze-thaw cycles | Glycerol[6] |
| Reducing Agent | 1-5 mM | Prevent oxidation of cysteine residues | DTT, TCEP, or β-mercaptoethanol[6] |
| Stabilizing Additives | Varies | Reduce aggregation and increase stability | L-Arginine (50-500 mM), non-detergent sulfobetaines |
| Detergent (optional) | 0.01-0.1% (v/v) | Solubilize aggregates without denaturation | Non-ionic detergents like Tween-20 or Triton X-100[6] |
Experimental Protocols
Protocol: In Vitro Deubiquitination (DUB) Assay
This assay measures the enzymatic activity of VCPIP1 using a di-ubiquitin substrate. Protein solubility is critical for accurate results.
Materials:
-
Recombinant VCPIP1 protein
-
Di-ubiquitin (K48-linked) substrate
-
DUB Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT
-
Reaction Stop Solution: SDS-PAGE sample loading buffer
-
Deionized water
Procedure:
-
Prepare VCPIP1: Thaw an aliquot of VCPIP1 rapidly and place it on ice. Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet any pre-existing aggregates. Transfer the supernatant to a new pre-chilled tube.
-
Determine Concentration: Accurately measure the protein concentration of the soluble fraction (e.g., by Bradford or BCA assay).
-
Reaction Setup: Prepare a master mix of the di-ubiquitin substrate in the DUB Assay Buffer.
-
Initiate Reaction: In a microcentrifuge tube on ice, add the desired amount of VCPIP1. To start the reaction, add the di-ubiquitin master mix and mix gently by pipetting. Troubleshooting Note: Avoid vigorous vortexing, which can cause protein denaturation and aggregation.
-
Incubation: Incubate the reaction at 37°C for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Stop Reaction: At each time point, stop the reaction by adding an equal volume of SDS-PAGE sample loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blot using an anti-ubiquitin antibody. Cleavage of the di-ubiquitin substrate into mono-ubiquitin will be visible.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing VCPIP1 protein aggregation.
Caption: Simplified diagram of the VCP-VCPIP1-p47 complex in Golgi reassembly.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. mybiosource.com [mybiosource.com]
- 9. VCPIP1 Polyclonal Antibody (PA5-85230) [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Confirming Vcpip1 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the target engagement of Vcpip1 in a cellular context. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Vcpip1 and why is confirming its target engagement important?
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of signaling pathways such as the Hippo/YAP pathway.[1][2][3] Confirming that a small molecule or biologic directly interacts with Vcpip1 in cells is a critical step in drug discovery and basic research to validate its mechanism of action and ensure that observed phenotypic effects are a direct result of modulating Vcpip1 activity.
Q2: What are the primary methods to confirm Vcpip1 target engagement in cells?
There are several direct and indirect methods to confirm Vcpip1 target engagement:
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the physical interaction between Vcpip1 and a binding partner (e.g., VCP, YAP) and how this interaction is affected by a compound.[1][4]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to verify direct binding of a compound to Vcpip1 in a cellular environment by measuring changes in the protein's thermal stability.[5]
-
Proximity Ligation Assay (PLA): PLA allows for the in situ visualization and quantification of protein-protein interactions involving Vcpip1, providing spatial context to target engagement.
-
Reporter Assays: Since Vcpip1 is known to regulate the Hippo/YAP signaling pathway, a luciferase reporter assay for TEAD transcriptional activity can be used as an indirect measure of target engagement by assessing downstream pathway modulation.[1]
-
Deubiquitinase (DUB) Activity Assays: As Vcpip1 is a DUB, assays that measure its enzymatic activity in the presence of a potential inhibitor can confirm functional engagement.
Q3: How can I assess the downstream functional consequences of Vcpip1 target engagement?
Beyond direct binding, it is crucial to assess the functional impact of Vcpip1 engagement. This can be achieved by:
-
Western Blotting: Analyzing the protein levels of downstream targets of the Vcpip1-regulated pathway, such as YAP and its target genes CTGF and CYR61.[1]
-
Cell-Based Phenotypic Assays: Evaluating changes in cellular processes where Vcpip1 is implicated, such as cell proliferation, migration, invasion, and apoptosis.[1]
-
Ubiquitination Assays: Measuring the ubiquitination status of known Vcpip1 substrates to determine if a compound alters its deubiquitinase activity in cells.
Vcpip1 Signaling Pathway
dot
Caption: Vcpip1 signaling interactions.
Experimental Protocols & Troubleshooting Guides
Here we provide detailed protocols and troubleshooting guides for the three most common and powerful techniques to confirm Vcpip1 target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate a physical interaction between Vcpip1 and its binding partners in the cell.
Experimental Workflow: Co-Immunoprecipitation
dot
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol: Co-Immunoprecipitation
This protocol is adapted for demonstrating the interaction between Vcpip1 and a known binding partner (e.g., VCP or YAP).
Materials:
-
Cell culture expressing Vcpip1 and the protein of interest.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Primary antibody against Vcpip1 (for immunoprecipitation).
-
Primary antibody against the interacting protein (for Western blot detection).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer: Same as lysis buffer but with lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x Laemmli sample buffer.
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the compound of interest or vehicle control for the desired time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Add 20 µL of protein A/G beads to 1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-Vcpip1 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed protein A/G beads.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 1x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the interacting protein.
-
Troubleshooting Guide: Co-IP
| Problem | Possible Cause | Solution |
| Low or No Signal of Interacting Protein | Weak or transient interaction. | Consider in vivo cross-linking before lysis.[6] Use a milder lysis buffer with lower salt and detergent concentrations.[7] |
| Low protein expression. | Increase the amount of starting cell lysate.[8] Confirm protein expression in the input lysate by Western blot. | |
| Antibody blocking the interaction site. | Use an antibody that targets a different epitope of Vcpip1.[7] | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[8] |
| Inadequate pre-clearing. | Increase the pre-clearing incubation time or the amount of beads used. | |
| Antibody cross-reactivity. | Include an isotype control IgG to assess non-specific binding of the antibody. | |
| Heavy/Light Chains Obscuring Protein of Interest | Eluted antibody chains have similar molecular weight to the target. | Use a cross-linking IP kit to covalently attach the antibody to the beads. Use secondary antibodies that specifically recognize native (non-denatured) IgG. |
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a compound to Vcpip1 in cells by assessing changes in its thermal stability.
Experimental Workflow: Cellular Thermal Shift Assay
dot
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol: CETSA
Materials:
-
Cells expressing Vcpip1.
-
Compound of interest and vehicle control (e.g., DMSO).
-
PBS with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Ultracentrifuge or high-speed microcentrifuge.
-
Reagents for Western blotting (anti-Vcpip1 antibody).
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the compound or vehicle at the desired concentration for 1-2 hours at 37°C.
-
-
Cell Harvesting:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of ~10^7 cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g (or higher) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Sample Collection and Analysis:
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble Vcpip1 in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate a melting curve for both the compound-treated and vehicle-treated samples. A shift in the curve indicates target engagement.[5]
-
Troubleshooting Guide: CETSA
| Problem | Possible Cause | Solution |
| No Vcpip1 Signal in Western Blot | Low Vcpip1 expression. | Use a cell line with higher endogenous expression or an overexpression system.[4] Increase the amount of protein loaded on the gel. |
| Inefficient antibody. | Test different primary antibodies and optimize the concentration.[4] | |
| No Thermal Shift Observed with a Known Binder | Compound is not cell-permeable. | Confirm cell permeability using other assays or perform CETSA on cell lysates instead of intact cells.[4] |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting transition of Vcpip1. | |
| Insufficient compound concentration or incubation time. | Test a higher concentration of the compound and/or a longer incubation time. | |
| Inconsistent Results Between Replicates | Uneven heating. | Ensure the use of a calibrated thermal cycler with good temperature uniformity across the block.[4] |
| Inaccurate pipetting or cell counting. | Ensure homogenous cell suspension before aliquoting and use calibrated pipettes.[4] | |
| Protein degradation. | Always use fresh protease inhibitors in your buffers. |
Proximity Ligation Assay (PLA)
PLA is a sensitive method to visualize and quantify Vcpip1 protein-protein interactions in situ.
Experimental Workflow: Proximity Ligation Assay
dot
Caption: Workflow for the Proximity Ligation Assay.
Detailed Protocol: PLA
This protocol is a general guideline and should be optimized based on the specific antibodies and cell type used. Commercial PLA kits are recommended.
Materials:
-
Cells grown on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking solution.
-
Primary antibodies raised in different species (e.g., rabbit anti-Vcpip1 and mouse anti-partner protein).
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation and amplification reagents (from a commercial kit).
-
Wash buffers.
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize cells for 10 minutes.
-
Wash with PBS.
-
-
Blocking:
-
Block the cells with blocking solution for 1 hour at 37°C in a humidity chamber.
-
-
Primary Antibody Incubation:
-
Incubate with both primary antibodies diluted in antibody diluent overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells with wash buffer.
-
Incubate with the PLA probes (PLUS and MINUS) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the cells.
-
Incubate with the ligation solution containing ligase for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells.
-
Incubate with the amplification solution containing polymerase for 100 minutes at 37°C.
-
-
Detection and Mounting:
-
Wash the cells.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantify the number of dots per cell to measure the extent of the interaction.
-
Troubleshooting Guide: PLA
| Problem | Possible Cause | Solution |
| No PLA Signal | Primary antibodies not working. | Validate that both primary antibodies work for immunofluorescence individually. |
| Proteins are not in close enough proximity (<40 nm). | The interaction may not be direct or may be disrupted by fixation. Try different fixation methods. | |
| Incorrect reagent concentrations. | Optimize the concentrations of primary antibodies and PLA probes.[2] | |
| High Background Signal | Non-specific antibody binding. | Increase blocking time and ensure adequate washing. Titrate primary antibodies to the lowest effective concentration. |
| Autofluorescence. | Use an appropriate autofluorescence quenching reagent. | |
| Signal is Diffuse or Coalesced | Over-amplification. | Reduce the amplification time. |
| High protein expression levels. | This can lead to overlapping signals. The assay is best for endogenous or low-expression levels. | |
| Imaging issues. | Do not use auto-exposure settings during image capture; manually set the exposure to avoid saturation. |
Quantitative Data for Vcpip1 Target Engagement
Direct quantitative data such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) for Vcpip1 inhibitors are not widely available in public databases. However, target engagement assays like CETSA can be used to generate dose-response curves to determine the cellular potency (EC50) of a compound.
Below is an example of how such data would be presented.
| Compound | Assay Type | Cell Line | EC50 / IC50 / Kd | Reference |
| Compound X | CETSA | HEK293 | Data not available | Hypothetical |
| Compound Y | DUB Activity Assay | In vitro | Data not available | Hypothetical |
Note: Researchers are encouraged to perform these quantitative experiments to characterize their specific compounds targeting Vcpip1.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of Covalent Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and troubleshoot off-target effects of covalent inhibitors during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of covalent inhibitors and why are they a major concern?
A: Off-target effects occur when a covalent inhibitor binds to and modifies proteins other than its intended target.[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][3] The irreversible nature of many covalent inhibitors means that even transient binding to off-targets can lead to long-lasting, potentially harmful consequences.[1] Therefore, understanding and controlling for these effects is critical for the development of safe and effective therapeutics.[4]
Q2: What are the primary strategies to enhance the selectivity of a covalent inhibitor?
A: Enhancing the selectivity of a covalent inhibitor involves a multi-faceted approach focusing on both the inhibitor's structure and the experimental conditions. Key strategies include:
-
Warhead Optimization: The reactivity of the electrophilic "warhead" is a critical determinant of selectivity.[5] Highly reactive warheads can bind promiscuously to many proteins.[6] Tuning the warhead to be weakly electrophilic ensures that covalent bond formation is favored only when the inhibitor has a high binding affinity for the target protein's binding pocket.[4][5]
-
Targeting Non-Catalytic Residues: To improve selectivity within a protein family (e.g., kinases), inhibitors can be designed to target less conserved, non-catalytic amino acid residues.[5]
-
Structure-Activity Relationship (SAR) by Design: Modifying the inhibitor's scaffold can introduce steric hindrance to prevent binding to off-targets or create favorable interactions with unique residues present only in the on-target protein.[7]
-
Optimizing Pharmacokinetics: Ensuring the inhibitor has optimal pharmacokinetic properties can lead to lower required doses, which in turn reduces the potential for off-target effects.[4][6]
Q3: How can I experimentally assess the proteome-wide selectivity of my covalent inhibitor?
A: Several powerful chemoproteomic techniques are available to assess the selectivity of covalent inhibitors across the entire proteome.[4][8] The most common approaches are:
-
Activity-Based Protein Profiling (ABPP): This method uses probes that react with a specific class of enzymes to profile the inhibitor's activity against that entire family.[9][10] A competitive ABPP experiment, where the inhibitor competes with the probe for binding, can reveal both on-target and off-target engagement.[8]
-
Covalent Inhibitor Target-site Identification (CITe-Id): This technique uses the covalent inhibitor itself as an enrichment reagent to directly identify and quantify dose-dependent binding at cysteine thiols across the proteome.[3][11]
-
COOKIE-Pro (COvalent Occupancy KInetic Enrichment via Proteomics): This is an unbiased method to quantify the binding kinetics (kinact and KI) of covalent inhibitors against both on-target and off-target proteins on a proteome-wide scale.[12]
Q4: My inhibitor shows off-target effects in a cellular assay but not in a biochemical assay. What could be the reason?
A: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
Cell Permeability and Efflux: The inhibitor may not efficiently cross the cell membrane, or it could be actively removed from the cell by efflux pumps, leading to a lower intracellular concentration than in the biochemical assay.[7]
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive or a more reactive form.[6][7]
-
Presence of Cellular Nucleophiles: In the cellular environment, the inhibitor is exposed to a high concentration of nucleophiles like glutathione (B108866) (GSH), which can react with the inhibitor and reduce its availability to bind to its intended target.[6]
-
Protein Expression Levels: The relative expression levels of the on-target and off-target proteins in the specific cell line used can influence the observed effects.
Q5: What is the importance of the kinact/KI ratio and how is it determined?
A: For irreversible covalent inhibitors, the potency is best described by the second-order rate constant, kinact/KI.[13][14] This value reflects both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[13] A higher kinact/KI value indicates a more efficient inhibitor. It is crucial to determine this ratio as it provides a more accurate measure of potency than an IC50 value, which is time-dependent for irreversible inhibitors.[2][14] This ratio can be determined through kinetic assays that monitor the rate of enzyme inactivation over time at different inhibitor concentrations.[15]
Troubleshooting Guides
Issue 1: High level of non-specific binding observed in proteomic profiling.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to find the optimal concentration that saturates the on-target protein with minimal off-target engagement.[8] |
| The electrophilic warhead is too reactive. | Synthesize analogs with less reactive warheads (e.g., by modifying the Michael acceptor).[5][16] Test these new compounds in parallel with the original inhibitor. |
| Long incubation time. | Optimize the incubation time. A shorter incubation may be sufficient for on-target binding while minimizing off-target reactions.[13] |
| Cellular context. | If using cell lysates, consider performing the experiment in live cells to better mimic the physiological environment.[10] |
Issue 2: Inconsistent results between different selectivity assays.
| Possible Cause | Troubleshooting Step |
| Different experimental conditions. | Ensure that key parameters such as inhibitor concentration, incubation time, temperature, and buffer composition are consistent across all assays. |
| Limitations of a single assay. | No single assay is perfect. Use orthogonal methods to validate your findings. For example, confirm hits from a proteomic screen with direct binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[7] |
| Probe-dependent artifacts in ABPP. | If using a "clickable" version of your inhibitor, ensure that the alkyne or azide (B81097) tag does not alter its binding profile compared to the parent compound.[8] |
Issue 3: Difficulty in confirming covalent modification of the target protein.
| Possible Cause | Troubleshooting Step |
| Low stoichiometry of binding. | Increase the inhibitor concentration or incubation time. Ensure the target protein is properly folded and active. |
| Technical limitations of the detection method. | Use a high-resolution mass spectrometer to detect the mass shift corresponding to the inhibitor adduct on the intact protein or a specific peptide after proteolytic digestion.[9] |
| Reversible covalent binding. | If the inhibitor is a reversible covalent binder, the adduct may not be stable enough for detection by some methods. Use techniques suitable for studying reversible covalent interactions, such as jump dilution assays or specialized mass spectrometry methods.[15][17] |
Experimental Protocols & Methodologies
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies used to evaluate the proteome-wide selectivity of covalent kinase inhibitors.[8]
-
Cell Culture and Lysis: Culture human cells (e.g., A431 or Ramos) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., Tris-buffered saline) without detergents.
-
Inhibitor Treatment: Treat the cell lysates with varying concentrations of the covalent inhibitor or a DMSO control for 1 hour at room temperature.
-
Probe Incubation: Add an alkyne-modified activity-based probe (e.g., a broad-spectrum kinase probe) to the treated lysates and incubate for another hour.
-
Click Chemistry: Ligate the probe-labeled proteins to a reporter tag (e.g., biotin-azide or rhodamine-azide) using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: For proteomic analysis, enrich the biotin-labeled proteins on streptavidin beads. Elute and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. A decrease in probe labeling in the inhibitor-treated samples compared to the control indicates target engagement by the inhibitor.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This is a direct method to confirm the covalent modification of a purified protein by an inhibitor.[9]
-
Incubation: Incubate the purified target protein with the covalent inhibitor at a defined molar ratio (e.g., 1:1 or 1:5) for a specific time at a controlled temperature. Include a control sample with the protein and DMSO.
-
Desalting: Remove excess inhibitor and buffer components using a desalting column or buffer exchange spin column.
-
Mass Spectrometry Analysis: Analyze the desalted protein samples by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample confirms covalent modification.
Visualizations
Caption: A typical experimental workflow for assessing covalent inhibitor selectivity.
Caption: A troubleshooting decision tree for high off-target binding.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
Vcpip1-IN-2 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Vcpip1-IN-2, a potent and selective inhibitor of the deubiquitinase VCPIP1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, covalent inhibitor of Valosin-containing protein-interacting protein 1 (VCPIP1). VCPIP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from target proteins, thereby regulating their stability and function. Specifically, this compound has been shown to covalently label the catalytic cysteine of VCPIP1, inhibiting its deubiquitinase activity[1]. By inhibiting VCPIP1, this compound can lead to the accumulation of ubiquitinated substrates, impacting various cellular processes.
Q2: What are the known cellular functions of VCPIP1 that can be studied using this compound?
A2: VCPIP1 is involved in a multitude of cellular processes. Inhibition with this compound can be used to investigate its role in:
-
Hippo/YAP Signaling: VCPIP1 stabilizes the YAP protein by inhibiting its K48-linked polyubiquitination, and its inhibition can hamper pancreatic adenocarcinoma progression.[2]
-
Golgi and Endoplasmic Reticulum (ER) Reassembly: VCPIP1 is necessary for VCP-mediated reassembly of Golgi stacks and the formation of the transitional ER after mitosis.[3][4][5]
-
DNA Repair: VCPIP1 participates in DNA repair by deubiquitinating SPRTN, which promotes its recruitment to chromatin.[3]
-
Innate Immune Responses: VCPIP1 acts as a positive regulator of TLR4 signaling by reducing the ubiquitination of IRAK1/2 in a non-catalytic manner.[6]
-
Protein Homeostasis: VCPIP1 interacts with the essential unfoldase VCP, and this complex is involved in recycling proteins from multiprotein complexes, organelles, and membranes.[7][8][9]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: Based on published data for a potent VCPIP1 inhibitor (CAS-12290-201), a starting point for cell-based assays would be in the nanomolar to low micromolar range. The reported IC50 value for this inhibitor is 70 nM in biochemical assays[1]. For live cell experiments, target engagement has been observed at concentrations of 1 µM and 10 µM[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Compound instability: The inhibitor may be degrading in the experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Low cell permeability: The inhibitor may not be efficiently entering the cells. | Increase the incubation time or concentration. Verify the solvent used is appropriate for your cell type. | |
| Cell line expresses low levels of VCPIP1. | Confirm VCPIP1 expression in your cell line of interest via Western blot or qPCR. | |
| High cellular toxicity observed. | Concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Off-target effects. | While the inhibitor is reported to be selective, off-target effects are possible at high concentrations. Lower the concentration and confirm the phenotype with a secondary method like siRNA-mediated knockdown of VCPIP1. | |
| Variability between experiments. | Inconsistent compound handling. | Ensure consistent preparation of stock and working solutions. Use a precise method for adding the inhibitor to your cultures. |
| Differences in cell culture conditions. | Maintain consistent cell density, passage number, and media composition between experiments. |
Experimental Protocols & Best Practices
General Best Practices for using this compound
-
Solvent Control: Always include a vehicle-only control (e.g., DMSO) in your experiments at the same final concentration used for the inhibitor.
-
Positive Control: If possible, use a positive control that is known to induce the phenotype you are investigating. For example, when studying Hippo/YAP signaling, a known YAP activator or inhibitor could be used.
-
Negative Control: To confirm that the observed effects are due to VCPIP1 inhibition, consider using a structurally similar but inactive compound if available. Alternatively, siRNA or shRNA-mediated knockdown of VCPIP1 can be used to validate the inhibitor's effects.
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal duration of inhibitor treatment for your desired outcome.
Protocol: Immunoblotting to Assess YAP Stability
This protocol is designed to assess the effect of this compound on the stability of the YAP protein, a known substrate of VCPIP1.
Materials:
-
This compound
-
Cell line of interest (e.g., PANC-1 pancreatic cancer cells)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-YAP, anti-VCPIP1, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 12-24 hours).
-
In a separate set of wells, co-treat cells with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM for the last 6-12 hours of incubation) to determine if the degradation is proteasome-dependent[2].
-
Harvest cells and prepare protein lysates using lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities and normalize to the loading control.
Expected Outcome: Inhibition of VCPIP1 with this compound is expected to decrease the protein level of YAP. Co-treatment with MG132 should rescue this downregulation, indicating that the increased degradation of YAP upon VCPIP1 inhibition is mediated by the proteasome[2].
Quantitative Data Summary
| Compound | Target | IC50 (Biochemical) | Target Engagement (Cell-based) | Reference |
| CAS-12290-201 | VCPIP1 | 70 nM | 1-10 µM | [1] |
Visualizations
Caption: this compound inhibits VCPIP1, leading to YAP degradation and reduced target gene expression.
Caption: Workflow for assessing the effect of this compound on protein stability via Western blot.
References
- 1. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Specificity and Selectivity of Vcpip1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the specificity and selectivity of Vcpip1 inhibitors. Due to the current lack of publicly available information on a compound designated "Vcpip1-IN-2," this document will focus on the established methodologies and signaling pathways relevant to the validation of any potential Vcpip1 inhibitor, and will serve as a template for comparison once data for this compound and its alternatives become accessible.
Introduction to Vcpip1
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135 or DUBA3, is a deubiquitinating enzyme (DUB) that plays a crucial role in a variety of cellular processes.[1][2] Its functions include the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, and involvement in DNA repair pathways.[1][3] Vcpip1 is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin (B1169507) chains.[3] Recent studies have highlighted its interaction with VCP, where VCP can stimulate the deubiquitinase activity of Vcpip1.[4][5] Furthermore, Vcpip1 has been implicated in signaling pathways such as the Hippo/YAP and TLR4 pathways, suggesting its potential as a therapeutic target.[6][7]
The Critical Importance of Specificity and Selectivity
In drug discovery, the specificity and selectivity of an enzyme inhibitor are paramount. Specificity refers to the ability of a compound to bind to its intended target, in this case, Vcpip1. Selectivity is a measure of how much more potently the compound binds to its intended target over other proteins, particularly those that are structurally related. Poor selectivity can lead to off-target effects and potential toxicity.
Experimental Protocols for Validating Inhibitor Specificity and Selectivity
A multi-faceted approach is essential for rigorously validating the specificity and selectivity of a Vcpip1 inhibitor. The following are key experimental protocols that should be employed.
Biochemical Assays: Determining On-Target Potency
These assays are the first step in characterizing an inhibitor and are designed to measure its direct effect on the purified enzyme.
1. In Vitro Deubiquitinase Activity Assay:
-
Principle: This assay directly measures the enzymatic activity of Vcpip1 in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Reagents and Materials: Purified recombinant Vcpip1, a fluorogenic or colorimetric ubiquitin substrate (e.g., ubiquitin-AMC or di-ubiquitin), assay buffer, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, combine Vcpip1 and the inhibitor dilutions and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the ubiquitin substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: Confirming Target Engagement in a Biological Context
These assays are crucial to confirm that the inhibitor can access and engage Vcpip1 within a cellular environment.
1. Cellular Thermal Shift Assay (CETSA):
-
Principle: CETSA assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically increases the protein's resistance to heat-induced denaturation.
-
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Vcpip1 at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
2. In-Cell Target Ubiquitination Assay:
-
Principle: This assay measures the ubiquitination status of a known Vcpip1 substrate in cells treated with the inhibitor. Inhibition of Vcpip1 should lead to an increase in the ubiquitination of its substrates.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate a known Vcpip1 substrate.
-
Western Blotting: Analyze the immunoprecipitated protein for its ubiquitination status using an anti-ubiquitin antibody.
-
Data Analysis: An increase in the ubiquitination signal in inhibitor-treated cells compared to control cells indicates target inhibition.
-
Proteome-Wide Assays: Assessing Global Selectivity
To ensure that the inhibitor is not promiscuously binding to numerous other proteins, proteome-wide profiling is essential.
1. Kinase and DUB Profiling Panels:
-
Principle: These are large-scale screening assays that test the inhibitor against a broad panel of kinases or other deubiquitinases.
-
Methodology: The inhibitor is tested at a fixed concentration against a commercially available panel of enzymes. The activity of each enzyme in the presence of the inhibitor is measured.
-
Data Analysis: The results provide a selectivity profile, highlighting any potential off-target interactions.
2. Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP):
-
Principle: ABPP uses chemical probes that covalently bind to the active sites of enzymes in a complex proteome. Competition with an inhibitor can prevent probe binding, allowing for the identification of inhibitor targets.
-
Methodology:
-
Proteome Treatment: Treat cell lysates or intact cells with the inhibitor.
-
Probe Labeling: Add an activity-based probe that is specific for a class of enzymes (e.g., DUBs).
-
Analysis: Identify and quantify the probe-labeled proteins using mass spectrometry.
-
Data Analysis: A decrease in the labeling of a protein in the presence of the inhibitor indicates it is a target of the compound.
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison between this compound and other alternative inhibitors, all quantitative data should be summarized in a structured table.
Table 1: Comparative Selectivity and Potency of Vcpip1 Inhibitors
| Inhibitor | Vcpip1 IC50 (nM) | Cellular Vcpip1 Engagement (CETSA ΔTm °C) | Off-Target 1 (Enzyme Name) IC50 (nM) | Off-Target 2 (Enzyme Name) IC50 (nM) | Selectivity Ratio (Off-Target 1/Vcpip1) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative 1 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative 2 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Vcpip1 signaling in the Hippo pathway.
Caption: Experimental workflow for inhibitor validation.
Conclusion
The rigorous validation of a Vcpip1 inhibitor's specificity and selectivity is a critical step in its development as a research tool or therapeutic agent. By employing a combination of biochemical, cell-based, and proteome-wide assays, researchers can build a comprehensive profile of the inhibitor's activity. The methodologies and frameworks presented in this guide provide a robust starting point for these essential validation studies. As data for "this compound" and other novel inhibitors become available, this guide can be populated with specific experimental results to enable direct and objective comparisons, ultimately aiding in the selection of the most promising compounds for further investigation.
References
- 1. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Distinct modes of coupling between VCP, an essential unfoldase, and deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VCPIP1 Inhibitors: Vcpip1-IN-1 versus CAS-12290-201
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the activities of two inhibitors of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1): Vcpip1-IN-1 and CAS-12290-201. This analysis is supported by available experimental data to inform inhibitor selection for basic research and therapeutic development.
VCPIP1, a deubiquitinating enzyme (DUB), plays a crucial role in a variety of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of key signaling pathways such as Hippo/YAP and TLR4-mediated innate immunity.[1][2][3] Its involvement in such fundamental cellular functions has made it an attractive target for the development of chemical probes and potential therapeutics. This guide focuses on a direct comparison of two known VCPIP1 inhibitors, Vcpip1-IN-1 and the more recently developed CAS-12290-201.
Quantitative Activity Comparison
The following table summarizes the key quantitative metrics for the inhibitory activity of Vcpip1-IN-1 and CAS-12290-201 against VCPIP1.
| Parameter | Vcpip1-IN-1 | CAS-12290-201 |
| IC50 | 0.41 µM[4] | 70 nM[5] |
| Ki | Not Reported | 15.3 ± 4.6 µM[6] |
| k_inact | Not Reported | 0.0792 ± 0.0085 s⁻¹[6] |
| Mechanism | Not Specified | Covalent[6] |
Summary of Potency: CAS-12290-201 demonstrates significantly higher potency in inhibiting VCPIP1, with an IC50 value in the nanomolar range, approximately 5.8 times more potent than Vcpip1-IN-1, which has a sub-micromolar IC50.[4][5] The additional kinetic data for CAS-12290-201 provides a more detailed profile of its interaction with VCPIP1, highlighting its covalent mechanism of action.[6]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
Biochemical IC50 Determination for CAS-12290-201
The inhibitory activity of CAS-12290-201 was determined through a biochemical assay that likely involved the following steps, based on typical DUB activity assays:
-
Enzyme and Substrate Preparation: Recombinant human VCPIP1 and a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine (Ub-Rh110-G), are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: A dilution series of the inhibitor (CAS-12290-201) is prepared and pre-incubated with VCPIP1 for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ubiquitin substrate.
-
Signal Detection: The cleavage of the substrate by VCPIP1 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Experimental Protocol for Vcpip1-IN-1
While the specific experimental protocol for the IC50 determination of Vcpip1-IN-1 is not detailed in the available literature, it is presumed to be a similar in vitro biochemical assay utilizing recombinant VCPIP1 and a fluorogenic or other detectable ubiquitin substrate. The lack of detailed public information on the assay conditions for Vcpip1-IN-1 makes a direct, nuanced comparison of the experimental setups challenging.
Signaling Pathway of VCPIP1
VCPIP1 is a key regulator in several cellular signaling pathways. The diagram below illustrates its central role in Golgi reassembly and its influence on the Hippo/YAP and innate immune signaling pathways.
Caption: VCPIP1's role in Golgi reassembly, Hippo/YAP, and TLR4 signaling.
Comparative Experimental Workflow
The development and characterization of a novel inhibitor like CAS-12290-201 typically follows a more extensive workflow compared to the initial report of an inhibitor like Vcpip1-IN-1. The diagram below illustrates a generalized workflow for the discovery and validation of a potent and selective inhibitor.
Caption: Workflow for VCPIP1 inhibitor discovery and comparison.
Conclusion
Based on the currently available data, CAS-12290-201 is a more potent and well-characterized inhibitor of VCPIP1 compared to Vcpip1-IN-1 . Its nanomolar potency, coupled with available kinetic and selectivity data, makes it a superior tool for in-depth studies of VCPIP1 function. The development of CAS-12290-201 from a focused library screen and subsequent optimization highlights a robust approach to generating high-quality chemical probes.[6]
For researchers requiring a highly potent and selective tool to investigate the cellular roles of VCPIP1, CAS-12290-201 is the recommended choice. Vcpip1-IN-1, while a valid inhibitor, exhibits lower potency, and the lack of detailed public information regarding its characterization may limit its application in studies demanding high precision and selectivity. Future comparative studies under identical experimental conditions would be beneficial for a definitive head-to-head assessment.
References
- 1. rupress.org [rupress.org]
- 2. uniprot.org [uniprot.org]
- 3. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Vcpip1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme (DUB) Vcpip1 (Valosin-containing protein-interacting protein 1) has emerged as a significant player in various cellular processes, including DNA repair, Golgi apparatus reassembly, and the regulation of signaling pathways implicated in cancer.[1][2][3] As interest in Vcpip1 as a therapeutic target grows, the development of potent and selective inhibitors is paramount. This guide provides a comparative analysis of reported Vcpip1 inhibitors, focusing on their selectivity profiles and the experimental methodologies used for their characterization.
Comparison of Vcpip1 Inhibitor Selectivity
Currently, the most well-characterized selective inhibitors for Vcpip1 belong to a fluoroquinazolinone and azetidyl chloroacetamide chemical series. This guide focuses on two key compounds from this series: the optimized inhibitor CAS-12290-201 and its precursor WH-9943-103C .
| Inhibitor | Vcpip1 IC50 | Selectivity Panel | Key Off-Targets (if any) | Mechanism of Action |
| CAS-12290-201 | 70 nM[4][5] | Highly selective against other cellular DUBs.[5] | Little to no activity toward other cellular DUBs reported.[4][5] | Covalent targeting of the catalytic cysteine.[4][5] |
| WH-9943-103C | Sub-micromolar[5] | Tested against a panel of 41 purified recombinant DUBs and found to be highly selective for Vcpip1.[5] | Off-target modification of 39 other cysteines detected in a proteome-wide survey at 50µM, though most with lower occupancy than Vcpip1.[2] | Covalent |
Signaling Pathway and Experimental Workflow
To understand the context of Vcpip1 inhibition and the methods used to assess it, the following diagrams illustrate the Vcpip1 signaling role in the Hippo pathway and a typical workflow for inhibitor selectivity profiling.
Caption: Vcpip1 deubiquitinates and stabilizes the YAP protein, a key effector in the Hippo signaling pathway, leading to increased expression of target genes that promote cancer progression.[3]
Caption: A comprehensive workflow for assessing Vcpip1 inhibitor selectivity, moving from initial biochemical screens to cellular and proteome-wide analyses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the selectivity profiling of Vcpip1 inhibitors.
Ubiquitin-Rhodamine Biochemical Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the enzymatic activity of a DUB.
-
Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a quenched fluorogenic substrate. Cleavage of the rhodamine moiety by an active DUB results in a significant increase in fluorescence, which can be measured over time.
-
Protocol:
-
Recombinant Vcpip1 enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in an assay buffer (e.g., 50 mM TRIS pH 8, 0.5 mM EDTA, 10 µM ovalbumin, and 5 mM TCEP) for a defined period (e.g., 15 minutes to 6 hours) at room temperature in a 96- or 384-well plate.[5]
-
The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate to a final concentration of, for example, 500 nM.[5]
-
Fluorescence is monitored kinetically using a plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (e.g., 485 nm excitation and 535 nm emission).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Activity-Based Protein Profiling (ABPP) for Selectivity in a Cellular Context
ABPP utilizes activity-based probes (ABPs) to profile the functional state of enzymes within a complex proteome, such as a cell lysate.
-
Principle: A ubiquitin-based probe with a reactive "warhead" (e.g., propargylamine (B41283) - PA, or vinylmethylester - VME) covalently binds to the active site cysteine of DUBs. Pre-incubation with an inhibitor will block the binding of the ABP to the target DUB and any off-targets. The extent of ABP labeling is then quantified, typically by mass spectrometry.
-
Protocol:
-
HEK293T cell lysate (or other relevant cell line) is prepared and the protein concentration is normalized.
-
Aliquots of the lysate are incubated with various concentrations of the Vcpip1 inhibitor or DMSO for a specified time (e.g., 5 hours) at room temperature.[5]
-
A cocktail of biotinylated ubiquitin-based probes (e.g., Biotin-Ub-PA and Biotin-Ub-VME) is added to the treated lysates and incubated to allow for covalent labeling of active DUBs.[5]
-
The reaction is quenched, and probe-labeled proteins are enriched using streptavidin beads.
-
Enriched proteins are digested (e.g., with trypsin), and the resulting peptides are labeled with tandem mass tags (TMT) for quantitative proteomic analysis.
-
Samples are analyzed by LC-MS/MS to identify and quantify the DUBs that were labeled by the ABP. A reduction in the signal for a particular DUB in the inhibitor-treated sample compared to the DMSO control indicates target engagement and inhibition.
-
This guide provides a snapshot of the current landscape of selective Vcpip1 inhibitors, with a focus on the well-documented CAS-12290-201. The provided protocols for key selectivity assays offer a foundation for researchers aiming to evaluate novel Vcpip1 inhibitors or to apply these powerful compounds in their own biological investigations. As the field progresses, the development of structurally diverse and highly selective Vcpip1 inhibitors will be crucial for the therapeutic exploitation of this promising target.
References
- 1. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of small molecule inhibitors for deubiquitinating enzymes in living cells assessed by activity-based proteomics | Technology Networks [technologynetworks.com]
Confirming Vcpip1 Inhibitor Phenotype with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes resulting from the use of a Vcpip1 inhibitor and genetic knockdown of the Vcpip1 gene. The objective is to demonstrate how genetic knockdown can be effectively used to confirm the on-target effects of a pharmacological inhibitor, a critical step in drug development and target validation. The data presented herein focuses on the role of Vcpip1 in pancreatic ductal adenocarcinoma (PAAD), where its inhibition has shown promising anti-cancer effects.
Vcpip1 Signaling Pathway
Vcpip1 (Valosin-containing protein-interacting protein 1) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including post-mitotic Golgi reassembly and DNA repair.[1] Recent studies have identified its involvement in cancer progression through the regulation of the Hippo signaling pathway effector, YAP.[2] Vcpip1 stabilizes YAP by removing K48-linked polyubiquitin (B1169507) chains, thereby preventing its proteasomal degradation.[2] This leads to increased YAP activity and the transcription of genes involved in cell proliferation and survival.[2]
References
A Comparative Guide to Covalent and Non-Covalent Vcpip1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent and non-covalent inhibitors targeting Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), a deubiquitinase implicated in critical cellular processes and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involving Vcpip1.
Introduction to Vcpip1 and its Inhibition
Vcpip1, also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular functions, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, and in DNA repair pathways.[1] Its activity is intricately linked with the AAA-ATPase VCP (p97), forming a complex that regulates protein homeostasis. Given its involvement in pathways that are often dysregulated in cancer and other diseases, Vcpip1 has emerged as a promising therapeutic target.
The development of inhibitors for Vcpip1 falls into two main categories: covalent and non-covalent inhibitors. Covalent inhibitors form a permanent chemical bond with the target enzyme, typically at the active site, leading to irreversible inhibition. Non-covalent inhibitors, in contrast, bind reversibly to the enzyme through intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The choice between these two modalities has significant implications for drug design, selectivity, and therapeutic application.
Quantitative Comparison of Vcpip1 Inhibitors
To date, the publicly available information on specific Vcpip1 inhibitors is limited, with more detailed characterization available for covalent inhibitors. This section provides a comparative overview of a known covalent inhibitor and a potential non-covalent inhibitor.
| Inhibitor Name | Type | IC50 (nM) | K_i (µM) | k_inact (s⁻¹) | Mechanism of Action | Reference |
| CAS-12290-201 | Covalent | 70 | 15.3 | 0.0792 | Forms a covalent bond with the catalytic cysteine residue of Vcpip1. | [2] |
| VCPIP1-IN-1 | Undetermined | 410 | N/A | N/A | The precise mechanism (covalent or non-covalent) has not been publicly detailed. |
Note: The mechanism of action for VCPIP1-IN-1 is not definitively classified in the available literature. Further experimental validation is required to confirm its binding mode.
Signaling Pathways Involving Vcpip1
Vcpip1 is a key regulator in at least two significant signaling pathways: the post-mitotic Golgi reassembly and the Hippo-YAP pathway. Understanding these pathways is crucial for elucidating the cellular consequences of Vcpip1 inhibition.
Post-Mitotic Golgi Reassembly
During mitosis, the Golgi apparatus fragments and is subsequently reassembled in the daughter cells. Vcpip1, in conjunction with VCP/p97, is essential for this process. It is thought to deubiquitinate key proteins involved in membrane fusion, thereby facilitating the reconstruction of the Golgi cisternae.[3][4][5]
References
- 1. uniprot.org [uniprot.org]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Guide to Assessing the Cross-Reactivity of Vcpip1 Inhibitors Against Other Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme (DUB) Vcpip1 (Valosin-containing protein p97/p47 complex-interacting protein 1) is a critical regulator of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly and DNA repair.[1][2][3] Its role in these fundamental pathways makes it an attractive therapeutic target. However, the development of potent and selective inhibitors requires rigorous evaluation of their cross-reactivity against the broader family of approximately 100 human DUBs to minimize off-target effects.
While specific cross-reactivity data for a compound designated "Vcpip1-IN-2" is not publicly available, this guide outlines the standard experimental framework for determining the selectivity profile of any Vcpip1 inhibitor. We provide detailed experimental protocols, a template for data presentation, and workflow diagrams to aid researchers in this critical aspect of drug discovery.
Experimental Protocols
A multi-faceted approach is essential for accurately profiling the selectivity of a DUB inhibitor. This typically begins with in vitro biochemical assays to determine inhibitory potency (e.g., IC50 values) against a panel of purified DUBs, followed by cell-based assays to confirm activity and assess permeability in a more physiological context.[4]
In Vitro Biochemical Assays for DUB Selectivity
These assays utilize purified recombinant DUBs and a suitable substrate to measure the inhibitor's effect on enzyme activity.
a) Fluorogenic Substrate Assays (Ub-AMC and Ub-Rhodamine 110)
These are the most common methods for high-throughput screening and kinetic analysis due to their sensitivity and real-time monitoring capabilities.[5][6]
-
Principle: A fluorophore, either 7-amido-4-methylcoumarin (AMC) or Rhodamine 110 (Rho110), is conjugated to the C-terminus of ubiquitin (Ub).[6][7] In this state, the fluorophore's signal is quenched. Upon cleavage by a DUB, the free fluorophore is released, producing a measurable increase in fluorescence that is proportional to DUB activity.[6][7] The use of Ub-Rho110 is often preferred for its longer excitation and emission wavelengths (approx. 485 nm/535 nm), which reduces interference from autofluorescent compounds.[6][7] Ub-AMC is typically measured at excitation/emission wavelengths of 360-380 nm and 460 nm.[8][9]
-
Detailed Protocol (General):
-
Reagent Preparation: Prepare a stock solution of the Vcpip1 inhibitor and any comparator compounds in DMSO. Prepare assay buffer (e.g., 20 mM Tris-HCl, 2 mM DTT, 0.05% CHAPS, pH 8.0). Dilute purified recombinant Vcpip1 and a panel of other DUBs to their working concentrations in assay buffer. Prepare the fluorogenic substrate (Ub-AMC or Ub-Rho110) in assay buffer.[10]
-
Assay Plate Setup: Dispense the DUB enzymes into the wells of a microplate (e.g., a 96- or 384-well black plate).
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for maximum activity and "no enzyme" controls for background fluorescence.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzymes.[10]
-
Reaction Initiation: Initiate the deubiquitinating reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation/emission wavelengths. Readings can be taken in kinetic mode over a period (e.g., 30-60 minutes) or as a single endpoint measurement.[9]
-
Data Analysis: Calculate the initial reaction rates (slopes of the kinetic curves). Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each DUB.
-
b) Ubiquitin Chain Cleavage Assay
This gel-based assay provides a direct visualization of a DUB's ability to cleave ubiquitin chains and is particularly useful for confirming activity and assessing linkage specificity (e.g., K48- vs. K63-linked chains).[4][7]
-
Principle: A purified DUB is incubated with a specific polyubiquitin (B1169507) chain (e.g., di- or tetra-ubiquitin). The reaction products are then separated by SDS-PAGE and visualized by Western blotting with an anti-ubiquitin antibody or by Coomassie/silver staining. DUB activity is measured by the disappearance of the polyubiquitin chain and the appearance of mono-ubiquitin.[7]
-
Detailed Protocol (General):
-
Reaction Setup: In a microcentrifuge tube, combine the purified DUB enzyme, the specific polyubiquitin chain substrate, and the assay buffer.
-
Inhibitor Treatment: For inhibition studies, pre-incubate the DUB with various concentrations of the Vcpip1 inhibitor before adding the ubiquitin chain substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Blotting: Separate the reaction products on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody against ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for the polyubiquitin substrate and the mono-ubiquitin product to determine the extent of inhibition.
-
Cell-Based DUB Inhibition Assays
Cell-based assays are crucial for validating in vitro findings and assessing an inhibitor's performance in a cellular environment, taking into account factors like cell permeability and stability.
-
Principle (AlphaLISA-based): A common strategy involves overexpressing an epitope-tagged DUB (e.g., HA-tagged Vcpip1) in a human cell line.[11][12] The cells are then treated with a cell-permeable, biotinylated ubiquitin probe that covalently binds to active DUBs.[11] After cell lysis, the amount of DUB-probe complex is quantified using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. In the presence of an effective inhibitor, the formation of the DUB-probe complex is reduced, leading to a decrease in the AlphaLISA signal.[11][12]
-
Detailed Protocol (General):
-
Cell Culture and Treatment: Seed cells stably or transiently expressing the HA-tagged DUB of interest in a multi-well plate. Treat the cells with various concentrations of the Vcpip1 inhibitor for a defined period.
-
Probe Labeling: Add the cell-permeable Biotin-Ubiquitin probe to the cells and incubate to allow for covalent labeling of the active DUB.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
AlphaLISA Detection: Add AlphaLISA acceptor beads conjugated to an anti-HA antibody and streptavidin-coated donor beads to the lysate. In proximity, the beads generate a chemiluminescent signal that can be read on a plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal relative to the DMSO-treated control indicates inhibition of the target DUB. Calculate IC50 values from the dose-response curve.
-
Data Presentation
Quantitative data from selectivity profiling should be summarized in a clear and concise table. This allows for easy comparison of the inhibitor's potency against the target DUB (Vcpip1) versus other DUBs.
Table 1: Hypothetical Cross-Reactivity Profile of a Vcpip1 Inhibitor
| DUB Family | DUB Target | IC50 (µM) | Assay Type |
| OTU | Vcpip1 | 0.15 | Ub-Rho110 |
| OTU | OTUD1 | > 50 | Ub-Rho110 |
| OTU | OTUB1 | 25.3 | Ub-Rho110 |
| USP | USP2 | > 50 | Ub-Rho110 |
| USP | USP7 | 15.8 | Ub-Rho110 |
| USP | USP14 | > 50 | Ub-Rho110 |
| UCH | UCHL1 | 42.1 | Ub-Rho110 |
| UCH | UCHL3 | > 50 | Ub-Rho110 |
| JAMM | AMSH | > 50 | Ub-Rho110 |
IC50 values are presented as the mean of three independent experiments. The table illustrates the inhibitor's potency and selectivity.
Mandatory Visualizations
Workflow for DUB Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for screening and validating the cross-reactivity of a potential DUB inhibitor.
Signaling Pathway: Vcpip1 in Golgi Reassembly
Vcpip1 plays a crucial role in post-mitotic Golgi reassembly through its interaction with the AAA+ ATPase VCP/p97. This pathway is essential for proper cell division and function.[13][14]
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. VCPIP1 Gene: Functions, Mutations, and Disease Association [learn.mapmygenome.in]
- 4. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. amsbio.com [amsbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Ub-AMC - Wikipedia [en.wikipedia.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vcpip1-IN-2
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific regulations and guidance, as local and federal rules may vary.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all Vcpip1-IN-2 waste, including the pure compound and any contaminated materials (e.g., weighing boats, contaminated pipette tips, gloves), as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it segregated to avoid unintended reactions.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The original product container can be used if it is in good condition.
-
Clearly label the waste container with a "Hazardous Waste" label (or your institution's equivalent).
-
On the label, specify the contents: "this compound waste" and list all components, including any contaminated materials.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Do not dispose of this compound as regular trash or pour it down the drain. Solid chemical waste should not be disposed of in sinks.
-
-
Disposal of Empty Containers:
-
Once the original this compound container is empty, all residues should be removed as much as possible by scraping them into the designated chemical waste container.
-
Deface or remove the original product label to prevent confusion.
-
Follow your institution's guidelines for the disposal of empty chemical containers. In many cases, if not contaminated with acutely hazardous waste, they can be disposed of in the regular trash after being thoroughly emptied and the label removed.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general laboratory guidelines provide quantitative limits for waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [1] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Waste Storage Time in SAA | Up to 12 months (unless accumulation limits are reached) | [1] |
| pH for Drain Disposal (for approved liquids) | Generally between 5.5 and 10.5 | [2] |
Note: As the specific hazards of this compound are not fully known, it is prudent to handle it with care and consider the more stringent disposal routes.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vcpip1-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Vcpip1-IN-2, a VCPIP1 inhibitor. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any tears or punctures before use. For extended contact or when handling larger quantities, consider double-gloving. Always wash hands after removing gloves. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If working with the solid form where dust may be generated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling and Experimental Workflow
Proper handling of this compound is critical to ensure both the integrity of the compound and the safety of laboratory personnel. The following workflow outlines the key steps from receiving to preparation for use.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Managing this compound Waste
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid Compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Solvents | Labeled Solvent Waste Container | Collect in a designated, sealed container for flammable or halogenated waste, as appropriate for the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Solid Waste Container | Place in a designated, puncture-resistant container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled Solid Waste Container | Bag and place in a designated container for solid chemical waste. |
Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste by authorized personnel. Do not dispose of this compound down the drain or in regular trash.
By implementing these safety and logistical measures, researchers can confidently and responsibly work with this compound, fostering a culture of safety and scientific excellence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
